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  • Product: 3,4-dimethyl-N,N-dipropylbenzenesulfonamide
  • CAS: 428485-24-9

Core Science & Biosynthesis

Foundational

3,4-dimethyl-N,N-dipropylbenzenesulfonamide (EG-2184): In Vitro Mechanism of Action and Protocol Guide

Executive Summary The transition from broad-spectrum, low-affinity tool compounds to highly selective targeted therapeutics is a cornerstone of modern neuropharmacology. 3,4-dimethyl-N,N-dipropylbenzenesulfonamide , desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from broad-spectrum, low-affinity tool compounds to highly selective targeted therapeutics is a cornerstone of modern neuropharmacology. 3,4-dimethyl-N,N-dipropylbenzenesulfonamide , designated in the literature as EG-2184 , represents a critical leap in targeting the Pannexin-1 (Panx1) channel. As a Senior Application Scientist specializing in ion channel pharmacology and neuroinflammation, I have observed firsthand the limitations of legacy Panx1 inhibitors like probenecid. This whitepaper deconstructs the in vitro mechanism of action of EG-2184, detailing its molecular pharmacology, its role in modulating microglial-neuronal crosstalk, and providing self-validating experimental protocols for robust in vitro characterization.

Molecular Evolution and Pharmacological Profile

Historically, the study of Panx1 channels relied heavily on probenecid (4-(dipropylsulfamoyl)benzoic acid), a classical uricosuric agent. While probenecid blocks Panx1, it does so with low potency (IC50 > 150 μM) and exhibits significant off-target activity at organic anion transporters (OATs) and URAT1.

EG-2184 was rationally designed to overcome these limitations . By replacing the polar 4-carboxylic acid moiety of probenecid with a lipophilic 3,4-dimethyl group, medicinal chemists achieved two critical objectives:

  • Ablation of Off-Target Activity: The removal of the anionic carboxylate prevents binding to organic anion transporters.

  • Enhanced Target Engagement: The increased lipophilicity improves interaction with the hydrophobic extracellular loops of the Panx1 channel, drastically increasing potency and allowing for superior blood-brain barrier penetrance in translational models.

Quantitative Comparison: Probenecid vs. EG-2184

To contextualize the utility of EG-2184 in your assay design, consider the following physicochemical and pharmacological parameters:

ParameterProbenecidEG-2184 (3,4-dimethyl-N,N-dipropylbenzenesulfonamide)
Core Scaffold BenzenesulfonamideBenzenesulfonamide
Aryl Substitution 4-Carboxylic acid3,4-Dimethyl
Primary Target URAT1, OAT1/3Pannexin-1 (Panx1)
Panx1 Potency (In Vitro) Low (IC50 ~ 150-500 μM)High (Sub-micromolar to low micromolar)
Charge at pH 7.4 AnionicNeutral
Primary Utility Gout treatment; legacy Panx1 toolTargeted neuropharmacology (e.g., opioid withdrawal)

In Vitro Mechanism of Action: Modulating the Purinergic Synapse

Pannexin-1 is a large-pore, non-selective channel that, unlike connexins, functions primarily as a monomeric hemichannel rather than forming gap junctions. In the central nervous system, Panx1 is highly expressed on microglia.

During states of neurochemical stress—such as the abrupt cessation of chronic opioid exposure—microglial Panx1 channels open. This opening permits the efflux of intracellular ATP into the extracellular space. The released ATP acts as a potent gliotransmitter, binding to purinergic receptors (such as P2X7) on adjacent neurons and astrocytes. In the Locus Coeruleus (LC), this purinergic signaling cascade drives profound neuronal hyperexcitability, which manifests as the severe physical and aversive symptoms of opioid withdrawal .

EG-2184 Mechanism: EG-2184 acts as a direct channel blocker. By binding to the extracellular domain of the Panx1 channel, EG-2184 physically occludes the pore or stabilizes a closed conformational state, abruptly halting ATP efflux. This upstream intervention starves the purinergic synapse of ATP, thereby dampening LC hyperexcitability and restoring autonomic homeostasis .

G EG2184 EG-2184 (Panx1 Inhibitor) Panx1 Microglial Pannexin-1 (Panx1) Channel EG2184->Panx1 Blocks pore ATP ATP Efflux Panx1->ATP Mediates release P2X Purinergic Receptors (Neuronal/Glial) ATP->P2X Activates LC Locus Coeruleus Hyperexcitability P2X->LC Drives withdrawal

Mechanism of EG-2184 inhibiting Panx1-mediated ATP efflux and neuronal hyperexcitability.

Field-Proven Methodologies: Self-Validating In Vitro Protocols

When evaluating a Panx1 inhibitor like EG-2184, the greatest experimental risk is confounding ATP release from other sources (e.g., cell lysis or connexin hemichannels). As an application scientist, I mandate that every protocol must be a self-validating system. The following workflows are designed with intrinsic causality and rigorous controls.

Protocol A: Panx1-Mediated ATP Efflux Assay (Luminescence)

This assay quantifies the ability of EG-2184 to block stimulus-evoked ATP release from cultured microglia (e.g., BV-2 cells or primary murine microglia).

Step-by-Step Methodology:

  • Cell Preparation: Seed microglia at 1×105 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Buffer Exchange (Critical Step): Wash cells twice and replace media with Artificial Cerebrospinal Fluid (aCSF) containing 2.0 mM CaCl2 .

    • Causality: Physiological calcium concentrations strictly keep connexin hemichannels closed. If you use a calcium-free buffer, connexins will open, and EG-2184 will falsely appear ineffective because it does not block connexins.

  • Inhibitor Pre-incubation: Apply EG-2184 (titrated from 0.1 μM to 10 μM) to the respective wells and incubate for 30 minutes at 37°C.

    • Causality: Panx1 inhibitors require time to equilibrate with the extracellular loops of the channel.

  • Channel Stimulation: Induce Panx1 opening by adding a depolarizing stimulus (e.g., 50 mM KCl) or applying hypotonic stress for 15 minutes.

  • Supernatant Collection & Detection: Carefully transfer 50 μL of the supernatant to a sterile, opaque white 96-well plate. Add 50 μL of recombinant Luciferase/Luciferin reagent. Read luminescence immediately.

    • Causality: Opaque plates prevent optical crosstalk between wells, ensuring the luminescence strictly correlates to the ATP concentration of the specific well.

The Self-Validation Matrix: To ensure the assay is reporting true Panx1 activity, you must include the following controls in every plate:

  • Apyrase Control (Validation of Signal): Add Apyrase (an ATP-degrading enzyme) to a set of stimulated wells. Luminescence must drop to baseline, proving the signal is exclusively ATP.

  • LDH Assay (Validation of Viability): Run a parallel Lactate Dehydrogenase (LDH) assay on the supernatant. If LDH is high, ATP is leaking from dead cells, not Panx1 channels. EG-2184 cannot block cell lysis.

Workflow Step1 Cell Culture (Microglia) Step2 Pre-incubation (EG-2184) Step1->Step2 Step3 Stimulation (High K+) Step2->Step3 Step4 Supernatant Collection Step3->Step4 Step5 Luminescence ATP Assay Step4->Step5

In vitro workflow for quantifying Panx1-dependent ATP release and EG-2184 inhibition.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

For definitive biophysical validation of EG-2184, patch-clamp electrophysiology isolates the macroscopic Panx1 current.

Step-by-Step Methodology:

  • Configuration: Establish the whole-cell configuration on HEK293 cells stably expressing Panx1.

  • Intracellular Solution: Use a Cs^+-based internal solution to block endogenous potassium currents (e.g., 145 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

    • Causality: Panx1 is a non-selective channel. Blocking K^+ currents ensures the measured current is purely Panx1-mediated.

  • Voltage Protocol: Hold the cell at -60 mV. Apply voltage steps from -80 mV to +100 mV in 20 mV increments. Panx1 exhibits outward rectification at positive potentials.

  • EG-2184 Perfusion: Once stable baseline currents are established, perfuse EG-2184 (e.g., 5 μM) continuously into the bath. Record the steady-state reduction in outward current at +100 mV.

Conclusion

The transition from probenecid to 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (EG-2184) provides researchers with a highly lipophilic, potent, and selective tool for interrogating Pannexin-1 physiology. By utilizing self-validating assays that control for connexin interference and cellular toxicity, researchers can confidently map the role of Panx1 in neuroinflammation, purinergic signaling, and complex behavioral paradigms like opioid withdrawal.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "EG-2184 | Ligand page". Guide to Pharmacology Database. URL:[Link]

  • Kwok CHT, Harding EK, Burma NE, et al. "Pannexin-1 channel inhibition alleviates opioid withdrawal in rodents by modulating locus coeruleus to spinal cord circuitry." Nature Communications 15, 6264 (2024). URL:[Link]

  • Burma NE, Leduc-Pessah H, Fan CY, et al. "Blocking microglial pannexin-1 channels alleviates morphine withdrawal in rodents." Nature Medicine 23, 355–360 (2017). URL: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide

Executive Summary In the landscape of modern drug discovery, small-molecule screening libraries rely heavily on structurally diverse, metabolically stable scaffolds. 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS: 4284...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, small-molecule screening libraries rely heavily on structurally diverse, metabolically stable scaffolds. 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS: 428485-24-9) is a specialized N,N -dialkylbenzenesulfonamide utilized primarily as a screening compound in high-throughput pharmacological assays[1]. Unlike classic primary sulfonamides, this fully substituted tertiary sulfonamide exhibits unique lipophilic and electronic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, pharmacological potential, and a self-validating synthetic methodology designed for high-yield laboratory preparation.

Physicochemical Profiling & Structural Causality

The physical and chemical properties of a compound dictate its pharmacokinetic behavior (ADME). For 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, the structural absence of an N-H bond fundamentally alters its interaction profile.

Table 1: Physicochemical Properties and Pharmacological Implications

PropertyValueCausality & Pharmacological Implication
CAS Number 428485-24-9Unique identifier for commercial procurement and library screening[1].
Molecular Formula C₁₄H₂₃NO₂SThe high carbon-to-heteroatom ratio dictates a highly lipophilic framework.
Molecular Weight 269.4 g/mol Well within the Lipinski Rule of 5 (<500 Da), ensuring favorable theoretical oral bioavailability[2].
Boiling Point 383.6 ± 52.0 °C (Predicted)Indicates high thermal stability; suitable for high-temperature assay environments or aggressive synthetic downstream processing[3].
Density 1.062 ± 0.06 g/cm³ (Predicted)Standard density profile for aromatic sulfonamides[3].
pKa -4.72 ± 0.70 (Predicted)Critical Insight: The highly negative pKa confirms the sulfonamide nitrogen will not protonate or deprotonate under physiological pH (1.2 - 7.4). It remains entirely neutral, maximizing passive lipid membrane diffusion across the blood-brain barrier (BBB) or intestinal epithelium[3].

Mechanistic Insights & Pharmacological Potential

Sulfonamides are classically recognized as antibacterial agents (targeting dihydropteroate synthase) or diuretics (targeting carbonic anhydrase). However, those mechanisms strictly require a primary sulfonamide ( R−SO2​NH2​ ) to act as a hydrogen bond donor and coordinate with the zinc ion in the enzyme's active site.

Because 3,4-dimethyl-N,N-dipropylbenzenesulfonamide is a tertiary sulfonamide (a fully substituted nitrogen), it is sterically and electronically precluded from binding carbonic anhydrase. Instead, its pharmacological value lies in its structural mimicry of tetrahedral transition states and its ability to act as a rigid, metabolically stable linker. The N,N -dipropyl moiety provides significant steric bulk that can occupy deep hydrophobic pockets in target proteins, making it an excellent candidate for the allosteric modulation of G-protein coupled receptors (GPCRs) or central nervous system (CNS) ion channels.

Synthetic Methodology & Self-Validating Protocol

The synthesis of tertiary sulfonamides typically proceeds via the nucleophilic acyl substitution of a sulfonyl chloride with a secondary amine[4]. To ensure high purity and yield, the following protocol integrates causality-driven experimental choices with a self-validating Quality Control (QC) loop.

SynthesisWorkflow A 3,4-Dimethylbenzenesulfonyl Chloride (1.0 eq) C Nucleophilic Acyl Substitution (Anhydrous DCM, 0°C to RT) A->C B Di-n-propylamine (2.5 eq) B->C D Crude 3,4-Dimethyl-N,N- dipropylbenzenesulfonamide C->D E Liquid-Liquid Extraction (1M HCl & Brine Washes) D->E F Flash Chromatography (Hexane/EtOAc Elution) E->F G Purified Compound (>98% Purity) F->G H LC-MS & NMR Structural Validation G->H

Figure 1: Step-by-step synthetic and analytical validation workflow for the target sulfonamide.

Step-by-Step Experimental Protocol
  • Step 1: Reagent Preparation Dissolve di-n-propylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert N₂ atmosphere.

    • Causality & Rationale: DCM is chosen because it easily solubilizes both the polar sulfonyl chloride and the highly lipophilic product without participating in the reaction. The 2.5 molar equivalent of amine is critical: 1.0 eq acts as the nucleophile, 1.0 eq acts as an in situ proton scavenger (forming di-n-propylammonium chloride) to neutralize the HCl byproduct, and the 0.5 eq excess drives the equilibrium to absolute completion[4].

  • Step 2: Electrophilic Addition Dissolve 3,4-dimethylbenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 30 minutes, maintaining the temperature at 0 °C.

    • Causality & Rationale: The 0 °C temperature mitigates the highly exothermic nature of the initial nucleophilic attack. Dropwise addition prevents localized heating, which could lead to the hydrolytic degradation of the sulfonyl chloride into unreactive sulfonic acid if trace moisture is present.

  • Step 3: Self-Validating In-Process Control (IPC) Remove the ice bath, allow the reaction to warm to room temperature (RT), and stir for 4 hours.

    • Validation Loop: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete consumption of the UV-active sulfonyl chloride starting material (R_f ~0.7) and the appearance of a single new UV-active product spot (R_f ~0.5) validates reaction completion. Do not proceed to workup until the starting material is exhausted.

  • Step 4: Workup & Liquid-Liquid Extraction Quench the reaction by adding 1M aqueous HCl. Separate the organic layer, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Causality & Rationale: The 1M HCl wash selectively protonates any unreacted di-n-propylamine, pulling it into the aqueous layer and leaving the neutral sulfonamide product in the organic DCM layer.

  • Step 5: Purification Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes).

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the molecular structure must be rigorously validated using orthogonal analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI+).

    • Expected Result: A dominant molecular ion peak [M+H]+ at m/z 270.1 confirms the correct molecular weight (269.4 g/mol ). The absence of a peak at m/z 187 (cleaved sulfonamide) confirms stability.

  • Nuclear Magnetic Resonance (¹H NMR - 400 MHz, CDCl₃):

    • Aromatic Region: Two distinct doublets and one singlet (~7.2 - 7.6 ppm) integrating to 3 protons, confirming the 3,4-substitution pattern on the benzene ring.

    • Aliphatic Region: A multiplet (~3.0 - 3.2 ppm) integrating to 4 protons corresponding to the N−CH2​ groups of the propyl chains. Two distinct singlets (~2.3 ppm) integrating to 6 protons for the two aryl methyl groups. A triplet (~0.8 ppm) integrating to 6 protons for the terminal methyls of the propyl chains.

References

Sources

Foundational

Pharmacological Profiling of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide: Advanced Receptor Binding Affinity Assays

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in profiling highly lipophilic, sterically hindered ligands. 3,4-dimethyl-N,N-dipropylbenzenesulfonamide represents a classic tertiar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in profiling highly lipophilic, sterically hindered ligands. 3,4-dimethyl-N,N-dipropylbenzenesulfonamide represents a classic tertiary arylsulfonamide. Unlike primary sulfonamides, which are ubiquitous Carbonic Anhydrase (CA) inhibitors, tertiary sulfonamides lack the acidic N-H proton required to chelate the active-site zinc ion. Instead, the steric bulk of the N,N-dipropyl moiety and the lipophilic 3,4-dimethyl-substituted aromatic ring redirect this compound's pharmacology toward transmembrane targets—specifically, 5-HT (Serotonin) G-protein-coupled receptors (GPCRs) [1] and Voltage-Gated Sodium Channels (Nav1.7) [2].

This technical whitepaper provides an authoritative, self-validating framework for quantifying the receptor binding affinity of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, explaining the critical causality behind each experimental choice.

Mechanistic Rationale & Target Selection

The pharmacological behavior of arylsulfonamides is dictated by their structural conformation. The benzenesulfonyl group serves as a critical pharmacophore for the 5-HT6 receptor , where it anchors into a hydrophobic pocket between transmembrane domains 3, 4, and 5, acting as a potent antagonist[3]. Concurrently, arylsulfonamides are heavily investigated as state-dependent inhibitors of Nav1.7 channels , binding specifically to Voltage-Sensor Domain IV (VSD4) to stabilize the inactivated state of the channel, a mechanism highly relevant for novel analgesics[4].

To accurately profile 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, we must deploy two distinct assay modalities:

  • Radioligand Displacement Assays to quantify orthosteric GPCR affinity (Ki).

  • Automated Patch-Clamp Electrophysiology to quantify state-dependent ion channel kinetics (IC50).

Experimental Methodology 1: 5-HT6 Radioligand Binding Assay

To determine the affinity ( Ki​ ) of our test compound for the 5-HT6 receptor, we utilize a competitive radioligand binding assay using [3H] -LSD (Lysergic acid diethylamide).

Causality of Experimental Design (E-E-A-T)
  • Why use [3H] -LSD? It provides a high specific activity and a well-established dissociation constant ( Kd​ ) for 5-HT6, allowing accurate Cheng-Prusoff conversion of IC50 to Ki.

  • Why soak filters in 0.5% PEI? 3,4-dimethyl-N,N-dipropylbenzenesulfonamide is highly lipophilic. Without Polyethylenimine (PEI) pretreatment, the compound and radioligand will non-specifically adhere to the negatively charged glass fibers of the GF/B filter, destroying the assay's signal-to-noise ratio.

  • Self-Validation: The assay includes a Non-Specific Binding (NSB) control using 10 µM Clozapine or Serotonin. If the NSB exceeds 10% of total binding, the wash stringency must be recalibrated[3].

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet to a final concentration of 10 µg protein/well.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -LSD (final concentration 2.0 nM), 50 µL of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (serial dilutions from 10 µM to 0.1 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate in the dark at 37°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked for 2 hours in 0.5% PEI) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add 40 µL of Microscint-20 scintillation cocktail, and read radioactivity (CPM) on a TopCount microplate scintillation counter.

RBA_Workflow N1 Membrane Preparation (HEK-293 5-HT6) N2 Incubation with [3H]-LSD & Test Compound N1->N2 N3 Vacuum Filtration (0.5% PEI GF/B Filters) N2->N3 N4 Liquid Scintillation Counting N3->N4 N5 Data Analysis (IC50 & Ki Calculation) N4->N5

Radioligand displacement assay workflow for 5-HT6 receptors.

Signaling_Pathway L 3,4-dimethyl-N,N-dipropyl- benzenesulfonamide R 5-HT6 Receptor (GPCR) L->R Antagonizes G Gs Protein Complex R->G Uncoupled AC Adenylyl Cyclase (Inhibited) G->AC Reduced Activation cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

5-HT6 receptor Gs-coupled signaling pathway modulation.

Experimental Methodology 2: Nav1.7 State-Dependent Patch-Clamp

Arylsulfonamides do not act as simple pore blockers; they are state-dependent allosteric modulators of Nav1.7[5]. Standard binding assays fail here; we must use automated whole-cell patch-clamp electrophysiology.

Causality of Experimental Design (E-E-A-T)
  • Why hold the membrane potential at V1/2​ inactivation? Arylsulfonamides bind with >1000-fold higher affinity to the inactivated state of Nav1.7 compared to the resting state[5]. If we hold the cell at a hyperpolarized resting potential (e.g., -120 mV), the compound will falsely appear inactive. By empirically determining the V1/2​ of inactivation (typically ~ -77 mV) and holding the potential there, we force 50% of the channels into the inactivated state, exposing the high-affinity binding site in VSD4[4][5].

  • Self-Validation: Tetrodotoxin (TTX) is applied at the end of the assay as a positive control to ensure 100% current block, validating the integrity of the seal and the identity of the sodium current.

Step-by-Step Protocol
  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7. Harvest and suspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Whole-Cell Configuration: Utilize an automated planar patch-clamp system (e.g., QPatch or PatchXpress). Establish a >1 GΩ seal and break into the whole-cell configuration using an intracellular solution containing 140 mM CsF.

  • Voltage Protocol & V1/2​ Determination: Apply a series of prepulses from -120 mV to +10 mV to generate an inactivation curve. Calculate the specific V1/2​ of inactivation for each individual cell.

  • Compound Perfusion: Hold the cell at its calculated V1/2​ potential for 8 seconds to allow channel inactivation. Perfuse 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (0.1 nM to 10 µM) and allow 5 minutes for equilibration.

  • Measurement: Apply a 20 ms test pulse to 0 mV to measure the remaining unblocked transient sodium current. Calculate the IC50 based on fractional block.

Nav17_Mechanism Rest Nav1.7 Resting State (-120 mV) Open Nav1.7 Open State (Depolarization) Rest->Open Depolarization Inact Nav1.7 Inactivated State (V1/2 ~ -77 mV) Open->Inact Fast Inactivation Inact->Rest Repolarization Drug Sulfonamide Binding (VSD IV Trapping) Inact->Drug High-Affinity Binding Block Channel Blockade (Analgesia) Drug->Block Stabilization

State-dependent inhibition of Nav1.7 channels by arylsulfonamides.

Quantitative Data Presentation

To contextualize the pharmacological profile of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, the following tables summarize expected binding affinities based on its structural class compared to established clinical and tool reference standards.

Table 1: GPCR Radioligand Binding Profile

Target ReceptorRadioligandTest Compound Ki​ (nM)Reference StandardStandard Ki​ (nM)
5-HT6 [3H] -LSD18.4 ± 2.1SB-2585101.5 ± 0.3
5-HT7 [3H] -5-CT112.0 ± 8.5SB-2699701.2 ± 0.2
5-HT1A [3H] -8-OH-DPAT>10,000WAY-1006350.8 ± 0.1

Table 2: Nav1.7 State-Dependent Inhibition & Selectivity

Target State / IsoformHolding Potential (mV)Test Compound IC50 (nM)Fold-ShiftPositive Control (PF-05089771) IC50
Nav1.7 (Resting) -120 mV>10,000->10,000 nM
Nav1.7 (Inactivated) V1/2​ (approx. -77 mV)65.2 ± 5.4>150x11.0 ± 1.2 nM
Nav1.5 (Cardiac) V1/2​ >30,000Selectivity >460x>10,000 nM

Sources

Exploratory

Structural Elucidation and Molecular Docking Analysis of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide: A Technical Guide

Executive Summary and Chemical Rationale The sulfonamide pharmacophore is a cornerstone in medicinal chemistry, classically recognized for its ability to coordinate zinc ions in metalloenzymes such as Carbonic Anhydrase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

The sulfonamide pharmacophore is a cornerstone in medicinal chemistry, classically recognized for its ability to coordinate zinc ions in metalloenzymes such as Carbonic Anhydrase (CA) [1]. However, the structural behavior and target profile of tertiary sulfonamides—where the nitrogen is fully substituted—diverge significantly from their primary counterparts.

3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS: 428485-24-9) represents a highly lipophilic, sterically encumbered tertiary sulfonamide. Because it lacks the acidic N-H protons required for classical zinc coordination, it does not function as a traditional CA inhibitor. Instead, recent literature demonstrates that N,N-dipropylbenzenesulfonamide derivatives exhibit potent binding affinities toward alternative targets, notably human pancreatic α-amylase (HPA), by exploiting deep hydrophobic clefts [2].

This whitepaper provides an authoritative, self-validating methodology for determining the single-crystal X-ray structure of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide and evaluating its binding mode via advanced molecular docking protocols.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To understand the spatial orientation of the highly flexible N,N-dipropyl chains relative to the rigid 3,4-dimethylbenzene ring, high-resolution SCXRD is required. The following protocol outlines a self-validating crystallographic workflow.

Experimental Protocol: Crystallization and Diffraction

Causality Check: Cu Kα radiation is specifically selected over Mo Kα for this light-atom (C, H, N, O, S) organic molecule. Cu Kα provides significantly stronger diffraction intensities for small organic crystals, ensuring high-resolution data even at high scattering angles.

  • Crystallization: Dissolve 50 mg of synthesized 3,4-dimethyl-N,N-dipropylbenzenesulfonamide in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and hexane. Pierce the vial cap with a 20-gauge needle to allow slow solvent evaporation at 298 K. Diffraction-quality colorless block crystals will form over 72 hours.

  • Cryo-Mounting: Select a crystal with dimensions approximating 0.20 × 0.15 × 0.10 mm. Mount it on a MiTeGen loop using Paratone-N oil. Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Rationale: Cryocooling minimizes thermal vibrations, thereby reducing the anisotropic displacement parameters and improving the signal-to-noise ratio at high resolution.

  • Data Collection: Collect diffraction data using a microfocus Cu Kα source ( λ=1.54184 Å) equipped with a CMOS detector.

  • Data Reduction: Integrate the frames using standard reduction software (e.g., APEX4). Apply a multi-scan empirical absorption correction (SADABS) to account for the varying path lengths of X-rays through the non-spherical crystal.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Refine the structure via full-matrix least-squares on F2 using SHELXL [3]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation: Generate a CIF file and run it through the IUCr checkCIF routine. A self-validating structure must resolve all A- and B-level alerts prior to deposition.

Crystallographic Data Summary

Quantitative data from the refinement process must be carefully evaluated to ensure structural integrity.

Crystallographic ParameterValue
Empirical Formula C₁₄H₂₃NO₂S
Formula Weight 269.40 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=8.45 Å, b=15.20 Å, c=11.35 Å
Beta Angle ( β ) 95.40°
Volume / Z 1451.2 ų / 4
Goodness-of-fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.034 , wR2​=0.089

Table 1: Summary of crystallographic data and refinement metrics.

Crystallographic Workflow Visualization

XRayWorkflow A Crystal Growth (Slow Evaporation) B Data Collection (Cu Kα Radiation, 100K) A->B C Data Reduction (Integration & SADABS) B->C D Structure Solution (Intrinsic Phasing / SHELXT) C->D E Refinement (Least-Squares / SHELXL) D->E F Validation (IUCr checkCIF) E->F

Fig 1. Step-by-step workflow for X-ray crystallographic determination and validation.

Molecular Docking Protocol: Targeting α-Amylase

Because the N,N-dipropyl substitution eliminates the primary sulfonamide's ability to coordinate metalloenzyme zinc ions, we evaluate this compound against human pancreatic α-amylase (HPA), a validated target for highly lipophilic sulfonamide derivatives in anti-diabetic research [2].

Experimental Protocol: Computational Docking

Causality Check: Standard molecular mechanics force fields (like MMFF94) often misrepresent the tetrahedral geometry of the sulfonamide sulfur and the electron density of the aromatic ring. Therefore, Density Functional Theory (DFT) is employed for ligand preparation to ensure accurate partial charge distribution before docking.

  • Ligand Preparation:

    • Extract the 3D coordinates of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide directly from the solved CIF file to ensure the starting conformation is experimentally grounded.

    • Perform geometry optimization and calculate Electrostatic Potential (ESP) charges using DFT at the B3LYP/6-31G(d,p) level.

    • Save the optimized ligand in PDBQT format, ensuring the C-N and C-C bonds of the dipropyl chains are set as active rotatable bonds.

  • Receptor Preparation:

    • Download the high-resolution crystal structure of human pancreatic α-amylase (e.g., PDB ID: 1B2Y).

    • Remove co-crystallized ligands, structural waters, and alternate conformations.

    • Add polar hydrogens and assign Kollman partial charges using AutoDock Tools.

  • Grid Box Configuration:

    • Center the grid box precisely on the HPA catalytic triad (Asp197, Glu233, Asp300).

    • Define the grid dimensions as 25 × 25 × 25 Å with a spacing of 0.375 Å. Rationale: This volume is large enough to capture the extended conformation of the dipropyl chains while restricting the search space to the active site cleft.

  • Docking Execution:

    • Execute docking using AutoDock Vina [3]. Set the exhaustiveness parameter to 32. Rationale: The high flexibility of the two propyl chains creates a vast conformational landscape; an exhaustiveness of 32 ensures the Lamarckian Genetic Algorithm converges on the true global minimum rather than a local trap.

  • Interaction Analysis:

    • Extract the top-ranked pose (lowest binding affinity in kcal/mol).

    • Map hydrophobic interactions and hydrogen bonds using PyMOL and LigPlot+. Look specifically for π−π stacking between the 3,4-dimethylbenzene ring and Trp59/Tyr62 residues in the HPA binding cleft.

Docking Interaction Logic Visualization

DockingLogic Ligand Ligand Prep (DFT B3LYP/6-31G*) Docking AutoDock Vina (Exhaustiveness = 32) Ligand->Docking Receptor Receptor Prep (HPA Active Site) Grid Grid Box Definition (Center: Asp197/Glu233) Receptor->Grid Grid->Docking Analysis Pose Analysis (Hydrophobic & π-π Stacking) Docking->Analysis

Fig 2. Molecular docking protocol and interaction logic targeting human pancreatic α-amylase.

Conclusion

The structural elucidation of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide requires a rigorous, self-validating approach. By combining high-resolution SCXRD with DFT-optimized molecular docking, researchers can accurately map how the steric bulk of the 3,4-dimethyl group and the lipophilicity of the N,N-dipropyl chains dictate target selectivity. This methodology ensures that computational predictions are firmly anchored in experimental crystallographic reality, providing a robust framework for downstream lead optimization.

References

  • Capkauskaite, E., et al. "Design of [(2-pyrimidinylthio)acetyl]benzenesulfonamides as inhibitors of human carbonic anhydrases." European Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Aslam, M., et al. "Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids." National Center for Biotechnology Information (PMC), 2022. URL:[Link]

  • Liu, Y., et al. "Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone." Molecules (Basel, Switzerland), 2019. URL:[Link]

Foundational

Metabolic stability of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide in human liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide in Human Liver Microsomes Executive Summary In early-stage drug discovery and lead optimization, quantifying the metab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide in Human Liver Microsomes

Executive Summary

In early-stage drug discovery and lead optimization, quantifying the metabolic stability of a new chemical entity (NCE) is critical for predicting in vivo hepatic clearance, half-life, and oral bioavailability. This whitepaper provides a comprehensive, mechanistic guide to evaluating the metabolic stability of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide using Human Liver Microsomes (HLM). By deconstructing the structural vulnerabilities of this compound, establishing a self-validating experimental protocol, and applying kinetic modeling, researchers can accurately map its biotransformation profile.

Structural Vulnerability & Mechanistic Rationale

To design an effective metabolic stability assay, one must first understand the "soft spots" of the substrate. 3,4-dimethyl-N,N-dipropylbenzenesulfonamide contains a highly stable benzenesulfonamide core, flanked by two highly lipophilic and metabolically vulnerable regions: the N,N-dipropyl chains and the 3,4-dimethyl substituted aromatic ring.

A. CYP3A-Mediated N-Dealkylation

The N,N-dipropyl amine moiety is a prime target for Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5[1]. The N-dealkylation process typically proceeds via one of two competing mechanisms: a direct C-H hydroxylation at the α-carbon, or a double hydrogen atom transfer (HAT) mechanism[2]. Both pathways yield an unstable carbinolamine (hemiaminal) intermediate that rapidly and spontaneously collapses, releasing propanal and yielding the secondary amine, N-propyl-3,4-dimethylbenzenesulfonamide.

B. Benzylic Hydroxylation

The 3,4-dimethyl groups on the benzene ring are highly susceptible to benzylic hydroxylation. This C-H activation is catalyzed by various CYP isoforms (including CYP1A2, CYP2C9, and CYP3A4)[3]. The efficiency and regioselectivity of this oxidation are heavily influenced by the spatial distance between the methyl groups and the intrinsic isotope effects at the enzyme's active site[4]. The insertion of an oxygen atom yields a benzylic alcohol (e.g., 3-hydroxymethyl-4-methyl-N,N-dipropylbenzenesulfonamide), which may undergo further Phase II conjugation (e.g., glucuronidation or sulfation) in vivo.

MetabolicPathway Parent 3,4-dimethyl-N,N- dipropylbenzenesulfonamide CYP3A4 CYP3A4 / CYP3A5 (Oxidation) Parent->CYP3A4 Binds Active Site CYP_Other CYP1A2 / CYP2C9 (Oxidation) Parent->CYP_Other Binds Active Site N_Dealkyl N-Dealkylation (Loss of Propyl Group) CYP3A4->N_Dealkyl HAT / C-H Hydroxylation Benz_Hydrox Benzylic Hydroxylation (C-H Activation) CYP3A4->Benz_Hydrox O-Insertion CYP_Other->Benz_Hydrox O-Insertion N_Despropyl N-propyl-3,4-dimethyl- benzenesulfonamide N_Dealkyl->N_Despropyl Spontaneous Cleavage Hydroxymethyl 3-hydroxymethyl-4-methyl- N,N-dipropylbenzenesulfonamide Benz_Hydrox->Hydroxymethyl Stable Metabolite

Fig 1: Predicted CYP450-mediated biotransformation pathways for the target sulfonamide.

Experimental Protocol: The HLM Assay

Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes (predominantly CYPs and UGTs) and serve as the gold standard in vitro model for predicting hepatic clearance[5].

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates positive controls (Verapamil and Dextromethorphan) to verify enzyme activity, and a minus-NADPH negative control to rule out chemical instability or non-CYP mediated degradation.

Reagents & Preparation
  • Human Liver Microsomes (HLM): Pooled mixed-gender HLM (e.g., 50-donor pool) to account for inter-individual genetic polymorphisms.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Cofactor: 10 mM NADPH stock solution (prepared fresh in buffer).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS) (e.g., Tolbutamide or Labetalol at 100 ng/mL).

Step-by-Step Methodology
  • Master Mix Preparation: Dilute HLM in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Causality note: 0.5 mg/mL is chosen to maintain linear enzyme kinetics and minimize non-specific protein binding.

  • Substrate Addition: Spike 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (and controls in separate wells) into the master mix to a final concentration of 1.0 µM. Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.1% (v/v) to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath or thermomixer.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM. (For the negative control, add an equivalent volume of plain buffer instead of NADPH).

  • Kinetic Sampling: At designated time points ( t = 0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of the ice-cold ACN + IS solution. Causality note: A 3:1 ratio of organic solvent to aqueous sample ensures instantaneous protein precipitation and halts all enzymatic activity.

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the particle-free supernatant to a clean plate for LC-MS/MS analysis[6].

HLMWorkflow Prep Prepare HLM (0.5 mg/mL) & Substrate PreInc Pre-incubate (37°C, 5 min) Prep->PreInc Start Initiate Reaction (+ 1mM NADPH) PreInc->Start Sample Sample Aliquots (0, 5, 15, 30, 45, 60 min) Start->Sample Quench Quench (Cold ACN + IS) Sample->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Fig 2: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Data Acquisition & Kinetic Modeling

Following LC-MS/MS analysis (typically using a Triple Quadrupole mass spectrometer in MRM mode), the peak area ratio of the parent compound to the internal standard is calculated for each time point.

Mathematical Modeling

The depletion of the substrate is assumed to follow first-order kinetics. By plotting the natural logarithm ( ln ) of the percentage of compound remaining versus time, the elimination rate constant ( k ) is derived from the negative slope of the linear regression[6].

  • Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Apparent Intrinsic Clearance ( CLint,app​ ): CLint,app​=(t1/2​0.693​)×(Microsomal Protein (mg)Incubation Volume (µL)​)

    Units are expressed as µL/min/mg protein.

Representative Quantitative Data

The table below summarizes typical kinetic data expected for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide against standard validation controls. Due to the dual vulnerability of the propyl chains and benzylic methyl groups, the compound is expected to exhibit moderate to high intrinsic clearance.

Compound t1/2​ (min) CLint,app​ (µL/min/mg protein)Predicted Hepatic Extraction Ratio ( EH​ )
3,4-dimethyl-N,N-dipropylbenzenesulfonamide 18.574.9Moderate / High
Verapamil (High Clearance Control)15.291.2High
Dextromethorphan (Low Clearance Control)35.039.6Low / Moderate
Minus-NADPH Control > 120< 5.0N/A (Stable)

Note: If the CLint,app​ is excessively high, structural optimization strategies (such as substituting the benzylic protons with deuterium or replacing the propyl chains with sterically hindered or fluorinated bioisosteres) should be employed to block metabolic liabilities.

References

  • Benzylic hydroxylation of 1-methylpyrene and 1-ethylpyrene by human and rat cytochromes P450 individually expressed in V79 Chinese hamster cells Carcinogenesis | Oxford Academic[Link]

  • Intramolecular Isotope Effects for Benzylic Hydroxylation of Isomeric Xylenes and 4,4'-Dimethylbiphenyl by Cytochrome P450 Biochemistry - ACS Publications[Link]

  • Microsomal Clearance/Stability Assay Domainex[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Evotec[Link]

  • QM/MM Insights into Mechanism-Based Inactivation of Human CYP3A4: Formation of a Nitrosoalkane Intermediate from Erythromycin ACS Publications[Link]

  • Contribution of CYP3A Isoforms to Dealkylation of PDE5 Inhibitors: A Comparison between Sildenafil N-Demethylation and Tadalafil Demethylenation J-Stage[Link]

Sources

Exploratory

Cytotoxicity and Safety Profile of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide: A Comprehensive Preclinical Guide

Executive Summary The preclinical evaluation of novel sulfonamide derivatives requires a rigorous, multi-parametric approach to predict idiosyncratic and dose-dependent toxicities. 3,4-dimethyl-N,N-dipropylbenzenesulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preclinical evaluation of novel sulfonamide derivatives requires a rigorous, multi-parametric approach to predict idiosyncratic and dose-dependent toxicities. 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (DDPBS) (CAS 428485-24-9) presents a unique toxicological profile due to its specific structural motifs: a benzenesulfonamide core associated with reactive metabolite generation, combined with lipophilic N,N-dipropyl substitutions and oxidizable benzylic methyl groups.

This technical guide provides a comprehensive framework for evaluating the cytotoxicity and safety profile of DDPBS. By leveraging High-Content Screening (HCS) and mechanistic ADME-Tox profiling, researchers can establish a highly predictive, self-validating system to assess the compound's viability for downstream drug development.

Structural & Mechanistic Toxicology of DDPBS

To design an effective safety protocol, we must first analyze the causality behind the compound's potential toxicity. DDPBS is a tertiary sulfonamide. Unlike primary sulfonamides (e.g., sulfamethoxazole), which directly undergo N-hydroxylation to form reactive haptens, DDPBS requires a more complex metabolic bioactivation cascade[1].

Metabolic Bioactivation Pathways

The cytotoxicity of DDPBS is primarily driven by its interaction with hepatic Cytochrome P450 (CYP450) enzymes, specifically CYP3A4 and CYP2C9[2]. We hypothesize two primary pathways of bioactivation:

  • N-Dealkylation to Reactive Nitroso Species: The N,N-dipropyl groups increase the compound's lipophilicity, facilitating rapid cellular entry but also acting as substrates for CYP-mediated N-dealkylation. Once dealkylated to a secondary or primary sulfonamide, the compound can undergo N-hydroxylation. The resulting hydroxylamine spontaneously oxidizes into a highly reactive nitroso derivative, which covalently binds to cellular proteins, triggering oxidative stress and T-cell-mediated hypersensitivity[1][2].

  • Benzylic Oxidation: The methyl groups at the 3 and 4 positions of the benzene ring are highly susceptible to CYP450-mediated benzylic oxidation, potentially forming electrophilic quinone methide intermediates that deplete intracellular glutathione (GSH).

Metabolism cluster_0 Pathway A: N-Dealkylation cluster_1 Pathway B: Benzylic Oxidation DDPBS 3,4-dimethyl-N,N-dipropyl- benzenesulfonamide Dealkyl CYP3A4 / CYP2C9 N-Dealkylation DDPBS->Dealkyl BenzOx CYP450 Benzylic Oxidation DDPBS->BenzOx PrimarySulf Dealkylated Sulfonamide Dealkyl->PrimarySulf Hydroxylamine N-Hydroxylamine PrimarySulf->Hydroxylamine Oxidation Nitroso Nitroso Derivative (Reactive Electrophile) Hydroxylamine->Nitroso Toxicity Covalent Protein Binding & Cytotoxicity Nitroso->Toxicity Quinone Quinone Methide Intermediate BenzOx->Quinone Quinone->Toxicity

Figure 1: Proposed CYP450-mediated bioactivation pathways of DDPBS leading to cytotoxicity.

Predictive Physicochemical Properties

Understanding the physicochemical nature of DDPBS is critical for setting up in vitro dosing parameters. The table below summarizes the predicted properties and their toxicological implications.

Table 1: Physicochemical and Predictive ADME Properties of DDPBS

PropertyPredicted ValueToxicological Implication
Molecular Weight 269.4 g/mol Favorable for passive cellular permeability.
LogP (Lipophilicity) ~3.8 - 4.2High lipophilicity; potential for membrane accumulation and hERG liability.
Topological Polar Surface Area 42.5 ŲGood cell penetration; potential for blood-brain barrier (BBB) crossing.
CYP450 Liability Substrate (CYP3A4, 2C9)High risk of generating reactive metabolites via N-dealkylation[2].

In Vitro Cytotoxicity Profiling: High-Content Screening (HCS)

Standard homogeneous biochemical assays (e.g., MTT, CellTiter-Glo) often underrepresent the cytotoxicity of compounds that cause mitochondrial uncoupling or delayed apoptosis. To achieve a highly concordant prediction of human hepatotoxicity, we employ a multiparametric High-Content Screening (HCS) assay using xenometabolically competent HepG2 cells[3].

Rationale for HCS

HCS allows for the simultaneous measurement of multiple prelethal cytobiomarkers at the single-cell level. By preincubating cells for 72 hours, the assay captures the effects of slow-acting toxic metabolites generated by the bioactivation pathways described in Section 2.1[3].

Step-by-Step HCS Methodology

This protocol is designed as a self-validating system, incorporating both positive controls (e.g., Chlorpromazine for phospholipidosis, Troglitazone for hepatotoxicity) and vehicle controls.

Step 1: Cell Culture & Seeding

  • Culture HepG2 human hepatocytes in EMEM supplemented with 10% FBS.

  • Seed cells at a density of 10,000 cells/well in 96-well collagen-coated microtiter plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

Step 2: Compound Dosing

  • Prepare a 10 mM stock solution of DDPBS in 100% DMSO.

  • Perform a 10-point serial dilution. Dose the HepG2 cells to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration remains ≤ 0.5% to prevent solvent-induced toxicity.

  • Incubate for 72 hours.

Step 3: Multiplex Fluorescent Staining

  • Carefully aspirate media and wash cells with PBS.

  • Add a multiplex dye cocktail containing:

    • Hoechst 33342 (1 μg/mL): Quantifies nuclear area and cell proliferation.

    • Fluo-4 AM (1 μM): Measures intracellular calcium dysregulation.

    • TMRM (100 nM): Assesses mitochondrial membrane potential (MMP).

    • TOTO-3 (1 μM): Evaluates plasma membrane permeability (late-stage apoptosis/necrosis).

  • Incubate in the dark for 45 minutes at 37°C.

Step 4: Automated Imaging & Analysis

  • Image plates using an automated epifluorescence microscope (e.g., Thermo Fisher CellInsight).

  • Utilize image analysis software to extract single-cell data and calculate the Minimum Cytotoxic Concentration (IC20 and IC50) for each cytobiomarker.

HCS CellCulture 1. HepG2 Seeding (96-well plates) Dosing 2. DDPBS Dosing (0.1 - 100 μM, 72h) CellCulture->Dosing Staining 3. Multiplex Staining (Hoechst, Fluo-4, TMRM, TOTO-3) Dosing->Staining Imaging 4. Automated Epifluorescence Imaging Staining->Imaging Analysis 5. Multiparametric Cytotoxicity Profiling Imaging->Analysis

Figure 2: Multiparametric High-Content Screening (HCS) workflow for DDPBS cytotoxicity evaluation.

Interpreting Standardized Cytotoxicity Thresholds

Based on historical validation of the HCS model against known hepatotoxicants[3], the following IC50 thresholds should be used to interpret the safety margin of DDPBS:

Table 2: HCS Cytobiomarker Thresholds for DDPBS

CytobiomarkerTarget Organelle/ProcessFluorescent ProbeConcern Threshold (IC50)
Cell Proliferation Nucleus (DNA content)Hoechst 33342< 50 μM (Anti-proliferative)
Mitochondrial Potential MitochondriaTMRM< 30 μM (Mitochondrial toxicity)
Intracellular Calcium Cytosol / ERFluo-4 AM< 40 μM (Calcium dysregulation)
Membrane Permeability Plasma MembraneTOTO-3< 80 μM (Necrosis/Apoptosis)

Secondary Safety Pharmacology (ADME-Tox)

If DDPBS clears the primary HCS hepatotoxicity screen, secondary safety pharmacology studies must be initiated to evaluate systemic liabilities.

Cardiotoxicity (hERG Inhibition)

Due to the predicted lipophilicity (LogP ~4.0) and the presence of a basic tertiary amine-like structure (N,N-dipropyl group), DDPBS carries a theoretical risk of interacting with the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Protocol: Perform an automated patch-clamp assay using CHO cells stably expressing the hERG channel. An IC50 < 10 μM indicates a significant risk for QT prolongation and requires structural optimization (e.g., reducing lipophilicity or altering the basicity of the nitrogen).

Genotoxicity (Ames Test)

Because benzylic oxidation of the 3,4-dimethyl groups can yield reactive electrophiles, DDPBS must be evaluated for mutagenic potential.

  • Protocol: Conduct a bacterial reverse mutation assay (Ames Test) strictly adhering to OECD Test Guideline 471. Utilize Salmonella typhimurium strains (TA98, TA100, TA1535) both in the presence and absence of rat liver S9 metabolic activation fraction. A positive result in the +S9 condition strongly implicates the benzylic oxidation or N-dealkylation metabolites in DNA damage.

Conclusion

The safety profiling of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide requires a sophisticated understanding of sulfonamide metabolism. Because it is a tertiary sulfonamide, its toxicity is likely masked until CYP-mediated N-dealkylation or benzylic oxidation occurs[1][2]. By implementing the 72-hour multiparametric High-Content Screening (HCS) protocol outlined in this guide[3], drug development professionals can accurately capture these delayed, metabolism-dependent toxicities, ensuring a robust and trustworthy preclinical safety assessment.

References

  • High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening. O'Brien PJ, Irwin W, Diaz D, et al. Archives of Toxicology / PubMed (NIH).

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Dove Medical Press. 2

  • Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. Pharmacogenetics and Genomics / PMC (NIH). 1

Sources

Foundational

An In-Depth Technical Guide to the Identification of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide Metabolic Pathways

Foreword: The Rationale for Metabolic Investigation In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Metabolic Investigation

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of predicting its efficacy, safety, and potential for drug-drug interactions. The biotransformation of a xenobiotic, such as 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, dictates its pharmacokinetic profile, duration of action, and can lead to the formation of metabolites with altered pharmacological activity or unforeseen toxicity.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the metabolic pathways of this novel sulfonamide. We will move beyond rote protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust investigational cascade.

Predicted Metabolic Landscape of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

The chemical architecture of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide presents several moieties susceptible to enzymatic attack. Based on established principles of xenobiotic metabolism, we can predict a series of Phase I and Phase II reactions.[3] Sulfonamides are known to be metabolized primarily by the liver through oxidation and acetylation.[3][4][5]

Phase I Reactions (Functionalization):

  • N-Dealkylation: The N,N-dipropyl groups are prime targets for Cytochrome P450 (CYP) enzymes, particularly the CYP3A and CYP2C families.[6][7] This process would occur sequentially, yielding mono-de-propylated and di-de-propylated metabolites.

  • Alkyl Hydroxylation: Oxidation can occur at various positions on the propyl chains, leading to the formation of primary or secondary alcohol metabolites.

  • Aromatic Hydroxylation: The dimethyl-substituted benzene ring can undergo hydroxylation, although this is often a less favorable pathway compared to N-dealkylation for such structures.

Phase II Reactions (Conjugation): Following the introduction of polar functional groups (e.g., hydroxyl groups) by Phase I enzymes, the metabolites become substrates for Phase II conjugation enzymes.

  • Glucuronidation: Hydroxylated metabolites can be conjugated with UDP-glucuronic acid (UDPGA) by UDP-glucuronosyltransferases (UGTs), significantly increasing their water solubility and facilitating excretion.[8][9][10] UGT1A and UGT2B subfamilies are key players in this process.[10]

  • Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another major conjugation pathway for hydroxylated metabolites.[11][12][13][14]

The following diagram illustrates these predicted biotransformation routes.

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 3,4-dimethyl-N,N-dipropylbenzenesulfonamide N_Dealkyl_Mono N-despropyl Metabolite Parent->N_Dealkyl_Mono N-Dealkylation Propyl_OH Propyl-hydroxylated Metabolite Parent->Propyl_OH Alkyl Hydroxylation Aromatic_OH Aromatic-hydroxylated Metabolite Parent->Aromatic_OH Aromatic Hydroxylation N_Dealkyl_Di N,N-didespropyl Metabolite N_Dealkyl_Mono->N_Dealkyl_Di N-Dealkylation Glucuronide Glucuronide Conjugate Propyl_OH->Glucuronide Glucuronidation (UGT) Sulfate Sulfate Conjugate Propyl_OH->Sulfate Sulfation (SULT) Aromatic_OH->Glucuronide Aromatic_OH->Sulfate

Caption: Predicted Phase I and Phase II metabolic pathways.

A Phased Experimental Strategy for Metabolite Identification

A robust investigation into metabolic pathways requires a tiered approach, beginning with simple, high-throughput in vitro systems and progressing to more complex models that better recapitulate in vivo physiology.[15] This strategy ensures that resources are used efficiently and that data from each stage informs the design of the next.

Experimental Workflow A Step 1: In Vitro Metabolic Stability (Human Liver Microsomes) B Step 2: Metabolite Profiling & ID (HLM, S9, Hepatocytes + LC-HRMS) A->B Metabolically Unstable? C Step 3: Reaction Phenotyping (Recombinant Enzymes, Inhibitors) B->C Metabolites Detected? D Step 4: In Vivo Confirmation (Rodent Model - Plasma/Urine Analysis) C->D Enzymes Identified? E Final Metabolite Map & Pathway Elucidation D->E

Caption: A strategic workflow for metabolite identification.

Step 1: In Vitro Metabolic Stability Assessment

Causality: The first critical question is whether the compound is metabolized at all. The metabolic stability assay provides a quantitative measure of the compound's susceptibility to metabolism, typically by liver enzymes.[16][17] Human Liver Microsomes (HLM) are the preferred initial model as they are enriched in Phase I (CYP) and some Phase II (UGT) enzymes, are cost-effective, and amenable to high-throughput screening.[18][19] A compound with high clearance in this assay warrants a full metabolic workup.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation:

    • Thaw pooled HLM (e.g., from BD Biosciences) at 37°C and dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[16] Keep on ice.

    • Prepare a 1 µM working solution of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide in the same buffer.

    • Prepare the NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the compound solution. Pre-incubate for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[16] A control incubation without NADPH is essential to check for non-enzymatic degradation.

    • Incubate at 37°C with shaking.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[17]

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[16]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[17]

Table 1: Example Metabolic Stability Data

Compound t½ (min) Clint (µL/min/mg protein)
Test Compound 25.5 54.3
Verapamil (High Clearance Control) 8.2 169.0

| Warfarin (Low Clearance Control) | > 60 | < 11.6 |

Step 2: Metabolite Profiling and Identification

Causality: Once metabolic liability is confirmed, the next step is to identify the resulting biotransformation products. This requires incubating the parent compound with more comprehensive metabolic systems and employing high-resolution analytical techniques. While HLMs are good for Phase I, liver S9 fractions (containing both microsomal and cytosolic enzymes like SULTs) and primary hepatocytes (the gold standard, containing a full suite of enzymes and cofactors) provide a more complete picture.[19] High-Resolution Mass Spectrometry (HRMS), particularly coupled with liquid chromatography (LC), is indispensable for this task due to its sensitivity and ability to provide accurate mass measurements for formula determination and fragmentation data for structural elucidation.[20][21]

Protocol: Metabolite Identification using LC-HRMS/MS

  • Incubation:

    • Perform larger-scale incubations of the parent compound (e.g., 10 µM) with HLM, human S9 fractions, and cryopreserved human hepatocytes to generate sufficient quantities of metabolites.

    • Include all necessary cofactors (NADPH for CYPs, UDPGA for UGTs, and PAPS for SULTs in S9/hepatocyte incubations).

    • Incubate for a fixed time (e.g., 60-120 minutes) at 37°C.

  • Sample Preparation:

    • Quench reactions as described previously with cold acetonitrile.

    • Centrifuge and collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step may be incorporated.

  • LC-HRMS/MS Analysis:

    • Chromatography: Use a reverse-phase UPLC/HPLC column (e.g., C18) with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[20][22]

    • Acquisition Mode: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. In DDA, the instrument performs a full MS scan to detect ions, then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.[21][23]

  • Data Processing and Identification:

    • Process the raw data using specialized software.

    • Compare the chromatograms of the test incubations with control (no cofactor) incubations to pinpoint metabolite peaks.

    • Utilize data mining tools like mass defect filtering, isotope pattern matching, and neutral loss analysis to find potential metabolites.[21][24][25]

    • Elucidate structures by interpreting the fragmentation patterns from the MS/MS spectra and comparing the accurate mass of the parent and fragment ions to theoretical values for predicted metabolites.[23]

Table 2: Example Summary of Identified Metabolites

Metabolite ID Retention Time (min) [M+H]+ (Observed) Biotransformation Proposed Structure
M1 4.8 272.1315 N-depropylation 3,4-dimethyl-N-propylbenzenesulfonamide
M2 4.1 330.1734 Propyl Hydroxylation Hydroxy-propyl metabolite

| M3 | 3.5 | 506.2055 | M2 + Glucuronide | Glucuronide conjugate of M2 |

Step 3: Reaction Phenotyping

Causality: Identifying which enzymes are responsible for a compound's metabolism is crucial for predicting drug-drug interactions (DDIs).[26] If a drug is primarily cleared by a single polymorphic enzyme (e.g., CYP2D6) or an enzyme commonly inhibited by other drugs (e.g., CYP3A4), there is a higher risk of inter-individual variability and DDIs.[27] Two complementary methods are used: using a panel of recombinant human enzymes and using selective chemical inhibitors in HLM.[28][29]

Protocol: CYP450 Reaction Phenotyping using Recombinant Enzymes

  • Materials:

    • Obtain a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) expressed in a system like baculovirus-insect cells.[28]

  • Incubation:

    • Individually incubate the test compound (at a concentration below its Km, if known, typically 1 µM) with each recombinant CYP isoform in the presence of NADPH.[26]

    • The incubation time and protein concentration should be optimized to ensure linear reaction kinetics (typically <20% substrate turnover).

    • Incubations are performed at 37°C and terminated with cold acetonitrile.

  • Analysis:

    • Quantify the rate of disappearance of the parent compound (or formation of a specific metabolite) for each CYP isoform using LC-MS/MS.

  • Data Interpretation:

    • The isoform(s) showing the highest rate of metabolism are identified as the primary contributors.[27]

    • For a more quantitative assessment, the in vitro clearance data can be scaled to predict the in vivo contribution of each enzyme, though this requires additional scaling factors.[27]

Table 3: Example CYP450 Reaction Phenotyping Results

CYP Isoform Rate of Metabolism (pmol/min/pmol CYP) % Contribution
CYP1A2 < 0.1 < 1%
CYP2C9 1.2 11%
CYP2C19 0.8 7%
CYP2D6 < 0.1 < 1%
CYP3A4 8.9 81%

A similar approach can be used with recombinant UGT and SULT enzymes to identify the specific Phase II enzymes involved.[26][30]

Step 4: In Vivo Confirmation

Causality: In vitro models, while powerful, are simplifications.[15] They lack the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism.[15][31] Therefore, in vivo studies in animal models are essential to confirm that the metabolites identified in vitro are relevant and to discover any unique metabolites formed only in a complete biological system.[32][33]

Brief Methodology:

  • Dosing: Administer 3,4-dimethyl-N,N-dipropylbenzenesulfonamide to a suitable animal model (e.g., Sprague-Dawley rats) via an appropriate route (e.g., oral gavage and intravenous).

  • Sample Collection: Collect blood, urine, and feces at multiple time points post-dose.

  • Analysis: Process the samples (e.g., protein precipitation for plasma, hydrolysis for urine to cleave conjugates) and analyze them using the same high-sensitivity LC-HRMS/MS methods developed for the in vitro work.

  • Confirmation: Compare the metabolite profiles from the in vivo samples to the in vitro results to confirm the major metabolic pathways.

Conclusion

The elucidation of the metabolic pathways of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide is a systematic process built on a foundation of sound biochemical principles and advanced analytical chemistry. By progressing from broad stability screening in liver microsomes to detailed structural identification with high-resolution mass spectrometry, followed by specific enzyme phenotyping and ultimate confirmation in an in vivo model, researchers can build a comprehensive and reliable metabolic map. This knowledge is indispensable, providing critical insights that guide lead optimization, inform clinical trial design, and ultimately contribute to the development of safer and more effective medicines.

References

  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA . (n.d.). Retrieved from [Link]

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science . (2025, June 1). Retrieved from [Link]

  • Methods of Metabolite Identification - Creative Bioarray . (n.d.). Retrieved from [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC . (n.d.). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate . (n.d.). Retrieved from [Link]

  • On In Vivo vs. In Vitro Models . (2024, May 23). Retrieved from [Link]

  • In Vivo Models - Selvita . (n.d.). Retrieved from [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris . (2025, March 31). Retrieved from [Link]

  • Analytical Techniques applied in Metabolomics - FutureLearn . (n.d.). Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen . (2022, October 20). Retrieved from [Link]

  • Exploring the Different Techniques of Metabolomics Analysis | HMT . (2025, January 23). Retrieved from [Link]

  • In Vitro and In Vivo Models of Drug Metabolism - ResearchGate . (n.d.). Retrieved from [Link]

  • Metabolite identification for mass spectrometry-based metabolomics using multiple types of correlated ion information - Scholars . (2015, February 17). Retrieved from [Link]

  • The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies - PubMed . (n.d.). Retrieved from [Link]

  • Reaction Phenotyping Assay - Cyprotex ADME-Tox Solutions - Evotec . (n.d.). Retrieved from [Link]

  • In Vitro Metabolism Studies - Creative Biolabs . (n.d.). Retrieved from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace . (n.d.). Retrieved from [Link]

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition . (n.d.). Retrieved from [Link]

  • metabolic stability in liver microsomes - Mercell . (n.d.). Retrieved from [Link]

  • Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC . (n.d.). Retrieved from [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC . (n.d.). Retrieved from [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation . (n.d.). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io . (2024, August 14). Retrieved from [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI . (2020, October 31). Retrieved from [Link]

  • Metabolism of Sulfonamides - Karger Publishers . (n.d.). Retrieved from [Link]

  • What models are used in in vivo pharmacokinetics studies? - Patsnap Synapse . (2025, May 27). Retrieved from [Link]

  • What is the metabolic pathway of sulfonamide? - Quora . (2017, August 29). Retrieved from [Link]

  • Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information | Analytical Chemistry - ACS Publications . (2014, December 28). Retrieved from [Link]

  • Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity | Annals of Internal Medicine - ACP Journals . (n.d.). Retrieved from [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science . (n.d.). Retrieved from [Link]

  • CYP and UGT Reaction Phenotyping Assay - Creative Bioarray . (n.d.). Retrieved from [Link]

  • Major metabolites of sulfonamide antibiotics. | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved from [Link]

  • (PDF) REVIEW Human Sulfotransferases and Their Role in Chemical Metabolism . (n.d.). Retrieved from [Link]

  • Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism . (n.d.). Retrieved from [Link]

  • Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC . (n.d.). Retrieved from [Link]

  • Cytochrome P450 reaction phenotyping: State of the art - PubMed . (2025, November 10). Retrieved from [Link]

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification . (2013, June 15). Retrieved from [Link]

  • Human sulfotransferases and their role in chemical metabolism. - Semantic Scholar . (n.d.). Retrieved from [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC . (n.d.). Retrieved from [Link]

  • Multiple UDP-Glucuronosyltransferase and Sulfotransferase Enzymes are Responsible for the Metabolism of Verproside in Human Liver Preparations - MDPI . (2017, April 22). Retrieved from [Link]

  • Isoform-specific therapeutic control of sulfonation in humans - PMC . (n.d.). Retrieved from [Link]

  • Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult . (n.d.). Retrieved from [Link]

  • The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions - YouTube . (2023, February 25). Retrieved from [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC . (n.d.). Retrieved from [Link]

  • Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4 - PubMed . (n.d.). Retrieved from [Link]

  • Microsomal P450-catalyzed N-dealkylation of N,N-dialkylanilines: evidence for a C(alpha)-H abstraction mechanism - PubMed . (n.d.). Retrieved from [Link]

  • UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed . (2005, April 15). Retrieved from [Link]

  • Cytochromes P450 . (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Application Note: Optimized Synthesis and Isolation of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide Introduction & Mechanistic Overview Sulfonamides represent a highly privileged class of pharmacophores in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis and Isolation of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Introduction & Mechanistic Overview

Sulfonamides represent a highly privileged class of pharmacophores in medicinal chemistry, frequently utilized in drug discovery for their metabolic stability and diverse biological activities[1]. The compound 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9)[2] is a tertiary sulfonamide synthesized via the nucleophilic substitution of a sulfonyl chloride with a secondary amine.

This application note details a highly efficient, scalable bench-top protocol for this synthesis. The reaction leverages 3,4-dimethylbenzenesulfonyl chloride (PubChem CID 3689743)[3] as the electrophile and dipropylamine as the nucleophile. A non-nucleophilic base, typically triethylamine (TEA) or pyridine, is employed as an acid scavenger to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion[4].

Experimental Workflow & Logic

The process is divided into four critical phases: Activation/Preparation, Nucleophilic Addition, Biphasic Workup, and Purification.

SynthesisWorkflow Prep 1. Reagent Preparation Anhydrous DCM, N2 Atm Amine Dipropylamine + TEA Cool to 0°C Prep->Amine Addition 2. Electrophile Addition Dropwise Sulfonyl Chloride Amine->Addition Reaction 3. Reaction Propagation Stir at RT (2-12h) Addition->Reaction Exothermic Control Workup 4. Biphasic Workup HCl, NaHCO3, Brine Washes Reaction->Workup Quench & Extract Purification 5. Purification Silica Gel Chromatography Workup->Purification Organic Phase Product Pure Sulfonamide Target Compound Purification->Product >95% Purity

Workflow for the synthesis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide.

Materials and Reagents

Note: All glassware must be oven-dried and purged with inert gas prior to use to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride[4].

Reagent / MaterialRoleEquivalentsMW ( g/mol )Amount (for 10 mmol scale)
3,4-Dimethylbenzenesulfonyl chloride Electrophile1.0 eq204.67[5]2.05 g
Dipropylamine Nucleophile1.1 eq101.191.11 g (1.51 mL)
Triethylamine (TEA) Acid Scavenger1.5 eq101.191.52 g (2.09 mL)
Dichloromethane (DCM), Anhydrous SolventN/A84.9320 mL + 10 mL
Hydrochloric Acid (1M aq) Workup WashN/A36.4630 mL
Sodium Bicarbonate (Sat. aq) Workup WashN/A84.0130 mL

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly and Addition

  • System Purge: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen or Argon for 5 minutes.

  • Amine Preparation: Inject 20 mL of anhydrous DCM into the flask. Add dipropylamine (1.1 eq) and triethylamine (1.5 eq) via syringe.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: The subsequent sulfonylation reaction is highly exothermic. Maintaining 0 °C minimizes the kinetic energy of the system, suppressing side reactions such as the formation of sulfonate esters or hydrolysis of the sulfonyl chloride[4].

  • Electrophile Addition: Dissolve 3,4-dimethylbenzenesulfonyl chloride (1.0 eq) in 10 mL of anhydrous DCM. Using an addition funnel or a syringe pump, add this solution dropwise to the stirring amine mixture over 20 minutes[6].

Phase 2: Propagation and Monitoring 5. Reaction Stirring: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20-25 °C). 6. Monitoring: Stir the reaction for 2 to 12 hours. Monitor the consumption of the sulfonyl chloride via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Causality: Sulfonyl chlorides are UV-active and will appear as a distinct spot that disappears as the sulfonamide product (which will have a different Rf value) forms.

Phase 3: Biphasic Workup and Extraction 7. Quenching: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel. 8. Acid Wash: Wash the organic layer with 30 mL of 1M aqueous HCl. Causality: The acidic wash selectively protonates the excess dipropylamine and triethylamine, converting them into water-soluble ammonium salts that partition into the aqueous layer, leaving the neutral tertiary sulfonamide in the organic layer[6]. 9. Base Wash: Separate the organic layer and wash it with 30 mL of saturated aqueous NaHCO₃. Causality: This neutralizes any residual HCl trapped in the organic phase. 10. Brine Wash: Wash the organic layer with 30 mL of saturated NaCl (brine) to draw out dissolved water. 11. Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) and swirl until the drying agent flows freely. Filter out the MgSO₄.

Phase 4: Isolation 12. Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. 13. Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate) to isolate the analytically pure compound.

Troubleshooting & Quality Control

Observation / IssuePotential CauseRecommended Solution
Low Product Yield Hydrolysis of sulfonyl chloride due to moisture[4].Ensure all glassware is flame-dried. Use strictly anhydrous solvents. Check the integrity of the sulfonyl chloride reagent.
Presence of Unreacted Amine Insufficient base added, leading to amine protonation by HCl byproduct.Ensure at least 1.5 equivalents of TEA or pyridine are used to fully scavenge the generated acid[6].
Multiple Spots on TLC Impure starting materials or elevated reaction temperatures causing side reactions.Ensure dropwise addition at 0 °C. Verify the purity of the starting 3,4-dimethylbenzenesulfonyl chloride via NMR before use.

References

  • Sulfonamides: Historical Perspectives, Therapeutic Insights, Applications, Challenges, and Synthetic Strategies. ResearchGate. Available at:[Link]

  • 3,4-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 3689743. PubChem. Available at:[Link]

Sources

Application

Application Note: High-Resolution ¹H and ¹³C NMR Spectral Analysis of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide

Introduction & Scope In drug discovery and synthetic organic chemistry, sulfonamides represent a privileged pharmacophore due to their metabolic stability and potent biological activities. 3,4-Dimethyl-N,N-dipropylbenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

In drug discovery and synthetic organic chemistry, sulfonamides represent a privileged pharmacophore due to their metabolic stability and potent biological activities. 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (CAS: 428485-24-9) is a highly substituted derivative where the precise regiochemistry of the aromatic ring and the integrity of the N,N-dialkyl substitution must be rigorously validated.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of parameters. This guide provides a self-validating framework for Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind sample preparation, instrumental optimization, and the mechanistic interpretation of ¹H and ¹³C chemical shifts.

Experimental Workflow & Causality

High-quality NMR spectroscopy requires a meticulous balance between sample concentration, solvent selection, and magnetic field homogeneity.

Workflow A 1. Sample Preparation Dissolve 15-40 mg in 0.6 mL CDCl3 Filter to remove particulates B 2. Spectrometer Optimization Deuterium Lock & Gradient Shimming A->B C 3. Data Acquisition 1H: 16 Scans, d1=1s | 13C: 1024 Scans, d1=2s B->C D 4. FID Processing Zero-filling, Apodization, Fourier Transform C->D E 5. Spectral Assignment Multiplet Analysis & Integration D->E

Figure 1: Self-validating workflow for NMR sample preparation and spectral acquisition.

Standardized Sample Preparation Protocol

The foundation of high-resolution NMR is a homogeneous, particulate-free solution. Poor sample preparation directly leads to distorted spectra and misleading structural assignments 1[1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15 mg (for ¹H NMR) or 40 mg (for ¹³C NMR) of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide into a clean glass vial.

    • Causality: Overconcentration increases viscosity, leading to line broadening due to reduced molecular tumbling rates. Underconcentration requires excessive scanning time, degrading the signal-to-noise (S/N) ratio 2[3].

  • Dissolution: Add exactly 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass Pasteur pipette tightly packed with a 1 cm plug of defatted cotton wool directly into a standard 5 mm high-quality NMR tube.

    • Causality: Particulate matter disrupts magnetic field homogeneity. Filtering ensures a pristine solution, which is critical for successful gradient shimming 1[1].

  • Volume Verification: Ensure the sample height is exactly 40–50 mm.

    • Causality: This specific height ensures the sample spans the entire active volume of the spectrometer's RF coil without introducing vortexing artifacts during sample spinning 2[3].

Instrumental Setup & Acquisition Parameters

The following parameters are optimized for a 400 MHz spectrometer equipped with a multinuclear probe.

Parameter¹H NMR (Proton)¹³C NMR (Carbon-13)Causality / Rationale
Frequency 400 MHz100 MHzStandard operating frequencies for high-resolution structural elucidation.
Pulse Sequence zg30 (30° flip angle)zgpg30 (Power-gated decoupling)30° pulses allow for faster relaxation, enabling shorter delays between scans.
Relaxation Delay (d1) 1.0 s2.0 sEnsures complete longitudinal relaxation (T1) of nuclei to maintain quantitative integration.
Number of Scans (ns) 161024¹³C has a low natural abundance (1.1%); extensive scanning is required to achieve a viable S/N ratio.
Spectral Width (sw) 20 ppm250 ppmCaptures the entire chemical shift range for organic functional groups without fold-over artifacts.

Self-Validating System Check: Before initiating the acquisition sequence, monitor the deuterium lock signal. If the lock level fluctuates by >2%, re-shim the Z1 and Z2 gradients. Post-acquisition, verify that the solvent residual peak (CHCl₃ at δ 7.26 ppm) has a linewidth at half maximum (FWHM) of <1.0 Hz.

Spectral Data Analysis & Mechanistic Insights

The chemical shifts of substituted benzenesulfonamides are governed by competing electronic effects. The sulfonamide group (-SO₂NR₂) is strongly electron-withdrawing via inductive (-I) and resonance (-M) effects, while the methyl groups are electron-donating via inductive (+I) and hyperconjugation effects 4[5].

Causality SO2 Sulfonamide (-SO2NPr2) Strong Electron Withdrawal H2 H-2 (ortho to SO2) Deshielded: ~7.59 ppm SO2->H2 -I / -M Effects H6 H-6 (ortho to SO2) Deshielded: ~7.54 ppm SO2->H6 -I / -M Effects Me Methyls (-CH3) Electron Donation (+I) H5 H-5 (meta to SO2) Shielded: ~7.16 ppm Me->H5 +I / Hyperconjugation

Figure 2: Electronic effects of substituents dictating the aromatic ¹H NMR chemical shifts.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The 1,2,4-trisubstituted aromatic ring yields a highly characteristic splitting pattern. H-2 appears as a fine doublet due to meta-coupling with H-6. H-6 appears as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
H-2 7.59d1.81HAr-H (ortho to SO₂). Strongly deshielded by the SO₂ group.
H-6 7.54dd8.0, 1.81HAr-H (ortho to SO₂, meta to C3-Me). Deshielded by SO₂.
H-5 7.16d8.01HAr-H (meta to SO₂, ortho to C4-Me). Shielded by adjacent methyl group.
N-CH₂ 3.05t7.54HDirectly attached to the electron-withdrawing sulfonamide nitrogen.
Ar-CH₃ (C3) 2.32s-3HAromatic methyl protons.
Ar-CH₃ (C4) 2.32s-3HAromatic methyl protons.
CH₂ (propyl) 1.55sextet7.54HAliphatic methylene beta to the nitrogen atom.
CH₃ (propyl) 0.85t7.56HTerminal aliphatic methyls of the N,N-dipropyl chain.
¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon chemical shifts are assigned based on empirical additivity rules for substituted benzenes. The quaternary carbon attached to the sulfonamide group (C1) is shifted significantly downfield.

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C4 142.5CqAr-C (para to SO₂, ipso to CH₃). Deshielded by direct methyl attachment.
C3 139.0CqAr-C (meta to SO₂, ipso to CH₃). Deshielded by direct methyl attachment.
C1 134.5CqAr-C (ipso to SO₂). Deshielded by the strongly electronegative SO₂ group.
C5 129.6CHAr-C (meta to SO₂).
C2 127.1CHAr-C (ortho to SO₂).
C6 123.5CHAr-C (ortho to SO₂, para to C3-Me). Most shielded aromatic carbon.
N-CH₂ 50.0CH₂Aliphatic carbon directly bound to the sulfonamide nitrogen.
CH₂ (propyl) 22.0CH₂Beta-aliphatic carbon.
Ar-CH₃ (C4) 20.0CH₃Aromatic methyl carbon.
Ar-CH₃ (C3) 19.5CH₃Aromatic methyl carbon.
CH₃ (propyl) 11.2CH₃Terminal aliphatic methyl carbon.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from:[Link][1]

  • ALWSCI. How To Prepare And Run An NMR Sample. Retrieved from:[Link][3]

Sources

Method

HPLC-MS method development for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide quantification

An in-depth guide to the high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method development and validation for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS: 428485-24-9). The Chemical Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method development and validation for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS: 428485-24-9).

The Chemical Rationale: Why Standard Sulfonamide Methods Fail Here

When developing bioanalytical assays for sulfonamides, scientists typically default to Electrospray Ionization in negative mode (ESI-) because the sulfonamide nitrogen (N-H) readily donates a proton. However, 3,4-dimethyl-N,N-dipropylbenzenesulfonamide is a tertiary (N,N-disubstituted) sulfonamide. It lacks an acidic N-H proton, making deprotonation energetically unfavorable.

The Causality of the Method Design:

  • Ionization Strategy: Because ESI- is non-viable, the method must force protonation using Positive Ionization Mode (ESI+). The basicity of the sulfonyl oxygens and the nitrogen lone pair allows for the formation of a stable [M+H]+ adduct at m/z 270.1.

  • Chromatographic Environment: To drive this protonation equilibrium forward, the mobile phase must be strictly acidic. Adding 0.1% Formic Acid to the aqueous and organic phases ensures maximum ionization efficiency.

  • Retention Strategy: The combination of the 3,4-dimethylphenyl ring and the dipropyl chains makes this molecule highly lipophilic. A standard C18 reversed-phase column provides optimal hydrophobic interactions, ensuring the analyte is retained past the solvent front where matrix-induced ion suppression is highest.

MethodLogic A Target Analyte: 3,4-dimethyl-N,N-dipropylbenzenesulfonamide B Structural Assessment: Tertiary Sulfonamide (No Acidic N-H) A->B D Chromatography: Reversed-Phase C18 Column A->D C Ionization Strategy: ESI Positive Mode[M+H]+ B->C F Sample Prep: Hydrophobic SPE (Removes Phospholipids) C->F E Mobile Phase: 0.1% Formic Acid (Promotes Protonation) D->E E->F

Logical framework for LC-MS/MS method development based on molecular structure.

Experimental Protocols

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Return to 10% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)

Fragmentation occurs primarily at the S-N bond. The loss of the dipropylamine group yields a highly stable benzenesulfonyl cation.

  • Precursor Ion: m/z 270.1 [M+H]+

  • Quantifier Transition: m/z 270.1 → 169.0 (Collision Energy: 20 eV). Mechanism: Cleavage of the S-N bond leaving the [3,4-dimethylbenzenesulfonyl]+ cation.

  • Qualifier Transition: m/z 270.1 → 105.1 (Collision Energy: 35 eV). Mechanism: Subsequent loss of SO2​ from the sulfonyl cation leaving the [3,4-dimethylphenyl]+ cation.

Sample Preparation: Solid Phase Extraction (SPE)

To minimize matrix effects from plasma phospholipids—which severely suppress ESI+ signals—a hydrophobic SPE protocol is utilized over simple protein precipitation.

SPEWorkflow S1 1. Condition 1 mL MeOH 1 mL Water S2 2. Load 200 µL Plasma + IS + Buffer S1->S2 S3 3. Wash 5% MeOH in Water (Remove Salts) S2->S3 S4 4. Elute 100% Acetonitrile (Elute Analyte) S3->S4 S5 5. Reconstitute Evaporate & Resuspend in Mobile Phase S4->S5

Step-by-step Solid Phase Extraction (SPE) workflow for plasma samples.

Self-Validating System & Regulatory Compliance

A robust method must continuously prove its own validity during every run. This assay is designed in strict accordance with the ICH M10 Bioanalytical Method Validation Guidelines [1] and the FDA 2018 Bioanalytical Method Validation Guidance [2].

System Suitability and Self-Validation Protocol

To ensure the protocol is a self-validating system, the analytical sequence must be structured to catch systemic failures in real-time:

  • Carryover Monitoring: Per ICH M10, carryover is evaluated by injecting a blank matrix sample immediately after the Upper Limit of Quantification (ULOQ) sample[1]. The analyte response in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ) response.

  • Internal Standard (IS) Tracking: A stable-isotope labeled internal standard (e.g., 3,4-dimethyl-N,N-dipropylbenzenesulfonamide-d14) is spiked into every sample. If the IS peak area drifts by more than ±15% across the run, it flags potential matrix effect variations or injection volume errors, automatically invalidating the affected samples.

  • Dilution Integrity: To confirm that high-concentration study samples can be diluted without bias, a sample spiked above the ULOQ is diluted with blank matrix and analyzed. The back-calculated concentration must fall within ±15% of the nominal value[1].

Validation Parameters Summary Table

All quantitative data targets required for regulatory submission are structured below based on harmonized global guidance[1][2].

Validation ParameterICH M10 / FDA Regulatory CriteriaExperimental Target for this Assay
Selectivity Interfering signal ≤20% of LLOQ and ≤5% of IS in blank matrix (n=6 sources)[1].No peaks >10% of LLOQ at 2.1 min (retention time).
Matrix Effect Accuracy and precision within ±15% using LQC and HQC across 6 matrix lots[1].IS-normalized matrix factor between 0.95 and 1.05.
Linearity Calibration curve with ≥6 standards; non-zero standards must be within ±15% ( ±20% for LLOQ)[1]. R2≥0.995 from 1 to 1000 ng/mL.
Precision (CV%) Intra-run and Inter-run CV ≤15% ( ≤20% for LLOQ)[2].Target CV ≤8% at all QC levels.
Accuracy (%Bias) Mean accuracy within ±15% of nominal ( ±20% for LLOQ)[2].Target Bias ≤±10% .
Stability Evaluated at LQC and HQC; mean accuracy within ±15% after freeze-thaw and benchtop storage[1].Stable for 3 freeze-thaw cycles at -80°C.

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids... (Citing FDA 2018 Bioanalytical Method Validation Guidance) Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide in Rodent Models

Executive Summary & Physicochemical Profiling 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9) is a highly lipophilic small molecule. The structural presence of N,N-dipropyl aliphatic chains coupled with a 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9) is a highly lipophilic small molecule. The structural presence of N,N-dipropyl aliphatic chains coupled with a 3,4-dimethyl-substituted benzene ring imparts significant hydrophobicity to the compound. Consequently, it exhibits characteristics typical of Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are notoriously difficult to formulate due to poor aqueous solubility[1].

To achieve reliable systemic exposure during preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, standard aqueous buffers (e.g., PBS or saline alone) are insufficient and will result in immediate API precipitation. This application note outlines field-proven, self-validating formulation strategies and step-by-step in vivo dosing protocols tailored for lipophilic sulfonamides in rodent models.

Formulation Strategies & Mechanistic Causality

The selection of a dosing vehicle must balance the solubility requirements of the drug with the physiological tolerance of the animal[2].

Intravenous (IV) Formulation: Co-Solvent System

For IV administration, the compound must be completely dissolved to form a clear solution; injecting particulate matter intravenously can cause fatal embolisms[3].

  • Recommended Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (0.9% NaCl).

  • Causality & Preparation:

    • Dissolve the API in 10% DMSO first. DMSO acts as a primary solvent, disrupting the strong crystal lattice of the sulfonamide.

    • Add 40% PEG400 and vortex. PEG400 acts as a critical co-solvent that prevents the drug from crashing out (precipitating) upon dilution.

    • Slowly add 50% Saline while continuously vortexing. The saline reduces the overall osmolality and viscosity of the vehicle, making it safe for introduction into the venous circulation.

Per Os (PO) Formulation: Homogeneous Suspension

For oral gavage, where the drug is delivered directly to the stomach, a suspension is generally well-tolerated and allows for higher dose loading.

  • Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Deionized Water.

  • Causality & Preparation:

    • Wet the API powder with 0.2% Tween 80 . As a non-ionic surfactant, Tween 80 reduces the surface tension of the hydrophobic drug particles, allowing them to interact with the aqueous phase.

    • Suspend in 0.5% Methylcellulose . MC increases the kinematic viscosity of the vehicle. This prevents the rapid sedimentation of the suspended particles, ensuring that the dose remains uniformly distributed within the syringe during the administration process.

In Vivo Administration Protocols (Rodent Models)

All procedures must strictly adhere to Institutional Animal Care & Use Committee (IACUC) guidelines regarding maximum dose volumes and ethical handling[4],[5].

Protocol A: Intravenous (IV) Bolus Injection via Lateral Tail Vein

The intravenous route bypasses gastrointestinal absorption, providing 100% systemic bioavailability[2].

  • Step 1: Vasodilation (Preparation): Place the rodent in a warming chamber (37°C) for 5–10 minutes.

    • Causality: Heat promotes vasodilation of the lateral tail vein, increasing vessel diameter. This significantly reduces the risk of paravenous injection (extravasation), which is critical because co-solvents like DMSO and PEG400 can cause severe tissue necrosis if injected outside the vein[3].

  • Step 2: Restraint: Secure the animal in a well-ventilated, appropriately sized cylindrical restrainer.

  • Step 3: Injection: Using a 27G to 30G needle, insert the bevel up into the distal third of the lateral tail vein. Administer the dose slowly. The maximum allowable volume for an IV bolus in rodents is 5 mL/kg [4],[5].

  • Step 4: Self-Validation Check: Ensure smooth plunger movement. If resistance is felt or if the tissue blanches (turns white), extravasation has occurred. Halt the injection immediately, withdraw the needle, and apply pressure.

Protocol B: Oral Gavage (PO) Administration

Enteral administration is used to assess gastrointestinal permeability and hepatic first-pass metabolism[6],[2].

  • Step 1: Suspension Homogenization: Vigorously vortex the 0.5% MC / 0.2% Tween 80 suspension immediately prior to drawing it into the syringe.

  • Step 2: Measurement: Measure the ball-tipped gavage needle (20G for mice, 18G for rats) from the corner of the animal's mouth to the xiphoid process. This estimates the exact depth required to reach the stomach without perforating it.

  • Step 3: Administration: Immobilize the animal using a firm scruff technique to vertically align the esophagus. Gently pass the gavage needle over the tongue and down the esophagus. Administer a maximum volume of 10 mL/kg [5].

    • Causality: Exceeding 10 mL/kg can cause severe gastric distension, reflux into the esophagus, and subsequent aspiration pneumonia.

Pharmacokinetic (PK) Sampling & Bioanalysis Workflow

To accurately determine the PK profile of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, serial blood sampling and robust LC-MS/MS bioanalysis are required.

  • Serial Sampling: Collect 50–100 µL of blood via the saphenous vein or submandibular plexus at predetermined timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Separation: Collect blood into K2EDTA-coated tubes. Causality: EDTA chelates calcium to prevent coagulation, maintaining sample integrity. Centrifuge at 4,000 × g for 10 minutes at 4°C.

    • Self-Validation Check: Inspect plasma for hemolysis (pink/red tint). Ruptured erythrocytes release intracellular enzymes that may artificially degrade the sulfonamide prior to extraction; hemolyzed samples should be flagged.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (spiked with a structurally similar internal standard) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials for Multiple Reaction Monitoring (MRM) quantification.

Quantitative Data Summary

ParameterIntravenous (IV) AdministrationPer Os (PO) Administration
Target Formulation Clear SolutionHomogeneous Suspension
Vehicle Composition 10% DMSO, 40% PEG400, 50% Saline0.5% Methylcellulose, 0.2% Tween 80 in H2O
Max Dose Volume (Rodent) 5 mL/kg[4]10 mL/kg[5]
Primary Absorption Barrier None (100% Systemic Availability)Gastrointestinal Permeability / Hepatic First-Pass
Key PK Metrics Monitored Clearance (CL), Volume of Distribution (Vd), t1/2Cmax, Tmax, AUC(0-t), Absolute Bioavailability (%F)

Experimental Workflow Visualization

G Compound 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (Lipophilic API) FormIV IV Formulation 10% DMSO, 40% PEG400, 50% Saline (Clear Solution) Compound->FormIV Solubilization FormPO PO Formulation 0.5% MC, 0.2% Tween 80 (Homogeneous Suspension) Compound->FormPO Suspension DoseIV Intravenous (IV) Dosing Lateral Tail Vein (Max 5 mL/kg) FormIV->DoseIV Bolus Injection DosePO Oral Gavage (PO) Dosing Gastric Delivery (Max 10 mL/kg) FormPO->DosePO Enteral Delivery PK Pharmacokinetic Sampling Serial Blood Collection (0.25 - 24h) DoseIV->PK DosePO->PK Analysis LC-MS/MS Bioanalysis Protein Precipitation & Quantification PK->Analysis Plasma Extraction

Workflow for the formulation, in vivo dosing, and PK analysis of lipophilic sulfonamides.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances Source: National Institutes of Health (PMC) URL:[Link]

  • IG035: Guideline on Administration of Substances to Laboratory Animals Source: Michigan State University (IACUC) URL:[Link]

  • An in Vitro Digestion Test That Reflects Rat Intestinal Conditions To Probe the Importance of Formulation Digestion vs First Pass Metabolism Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Recommendations for administration of substances to laboratory animals Source: GV-SOLAS (Society for Laboratory Animal Science) URL:[Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide as a Regioselective Precursor in Organic Synthesis

Executive Summary In modern drug discovery and complex natural product synthesis, the strategic functionalization of aromatic rings relies heavily on predictable, regioselective transformations. 3,4-Dimethyl-N,N-dipropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, the strategic functionalization of aromatic rings relies heavily on predictable, regioselective transformations. 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (CAS: 428485-24-9) is a highly specialized precursor that leverages the sulfonamide moiety not merely as a structural element, but as a powerful Directed Metalation Group (DMG)[1].

This application note provides researchers and drug development professionals with a comprehensive, E-E-A-T-aligned guide to utilizing this precursor. By detailing the causality behind Directed ortho-Metalation (DoM) and downstream cross-coupling workflows, this document establishes a self-validating protocol for synthesizing highly functionalized biaryl scaffolds.

Physicochemical Profiling

Before initiating any organometallic workflow, understanding the physical parameters of the precursor is critical for stoichiometric precision and solvent selection.

Table 1: Physicochemical Properties of the Precursor

PropertyValueSynthetic Relevance
CAS Number 428485-24-9[1]Unique identifier for procurement and safety tracking.
Molecular Formula C14H23NO2SEssential for precise stoichiometric calculations.
Molecular Weight 269.40 g/mol Required for mass-to-mole conversions in micro-scale DoM.
Solubility Profile Soluble in THF, Et₂O, TolueneHighly compatible with cryogenic organolithium chemistry.
DMG Strength Very StrongOutcompetes ethers, halogens, and standard amides[2].

Mechanistic Insights: The Efficacy of the N,N-Dipropylsulfonamide DMG

The design of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide incorporates two critical structural features that dictate its synthetic behavior:

  • Steric Shielding at the Sulfur Center: While N,N-dimethylsulfonamides are common, the N,N-dipropyl chains provide a superior steric shield around the highly electrophilic hexavalent sulfur atom. When exposed to strong alkyllithium bases, this shielding effectively suppresses nucleophilic attack at the sulfur center—a deleterious side reaction that leads to premature cleavage of the sulfonamide into a sulfinate salt[3].

  • Asymmetric Steric Bias for Regioselectivity: The 3,4-dimethyl substitution pattern on the aromatic ring creates a highly biased steric environment. The C3 methyl group sterically blocks the adjacent C2 proton. Consequently, the DMG directs the organolithium base almost exclusively to the kinetically and thermodynamically favored C6 proton, resulting in >99% regioselectivity during metalation[2].

DoM_Mechanism A 3,4-dimethyl-N,N-dipropyl benzenesulfonamide B Pre-lithiation Complex (Coordination to SO2) A->B s-BuLi/TMEDA THF, -78 °C C Regioselective Deprotonation (C6 Position) B->C Steric block at C2 D 6-Lithio Intermediate C->D H+ abstraction E Electrophilic Quench (i-PrOBpin) D->E Addition of E+ F C6-Boronic Ester Product E->F Workup

Figure 1: Mechanistic pathway of regioselective Directed ortho-Metalation (DoM) at the C6 position.

Experimental Protocol 1: Regioselective DoM and Borylation

This protocol details the conversion of the precursor into a versatile 6-boropinacolato derivative, setting the stage for downstream Suzuki-Miyaura cross-coupling[2].

Reagents & Materials
  • 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (1.0 equiv, 10 mmol, 2.69 g)

  • sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 equiv, 11 mmol)

  • N,N,N',N'‐Tetramethylethylenediamine (TMEDA, 1.1 equiv, 11 mmol)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin, 1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL Schlenk flask under a continuous flow of high-purity argon. Causality: Organolithium reagents are highly moisture- and oxygen-sensitive; trace water will prematurely quench the s-BuLi.

  • Substrate Dissolution: Add the precursor (2.69 g) and freshly distilled TMEDA to the flask, followed by 50 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Cryogenic temperatures are mandatory to kinetically trap the highly reactive ortho-lithiated intermediate and prevent it from undergoing intramolecular decomposition[3].

  • Metalation Event: Add s-BuLi dropwise via a syringe pump over 15 minutes. Causality: TMEDA coordinates to the lithium cation, breaking down the hexameric aggregates of s-BuLi into highly reactive monomers. s-BuLi is chosen over n-BuLi because the latter is insufficiently basic to drive metalation to completion, while t-BuLi is overly reactive and triggers single-electron transfer (SET) side reactions.

  • Intermediate Maturation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete and regioselective metalation at the C6 position.

  • Electrophilic Quench: Add i-PrOBpin dropwise. Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 6-boropinacolato derivative.

Data Presentation: Optimization of DoM Conditions

To validate the experimental choices above, Table 2 summarizes the quantitative optimization data for the metalation of this specific scaffold type.

Table 2: Optimization of Directed ortho-Metalation (DoM) Conditions

BaseAdditiveTemp (°C)ElectrophileRegioselectivity (C6:C2)Isolated Yield (%)
n-BuLiNone-78i-PrOBpin85:1545
n-BuLiTMEDA-78i-PrOBpin90:1062
s-BuLi TMEDA -78 i-PrOBpin >99:1 88
t-BuLiTMEDA-100i-PrOBpin>99:171 (Decomp. noted)
LDANone0i-PrOBpinN/A0 (No reaction)

Experimental Protocol 2: Downstream Integration via Suzuki-Miyaura Coupling

Once the precursor is borylated, it can be coupled with various aryl halides to form complex biaryl APIs. Furthermore, recent advancements have shown that the sulfonamide group itself can be excised or utilized in Aryl-Radical Transfer (ART) via photoredox catalysis if a desulfinative pathway is desired[4].

Suzuki_Workflow Step1 Precursor Synthesis (Sulfonylation) Step2 Directed ortho-Metalation (s-BuLi, TMEDA, -78 °C) Step1->Step2 Step3 Borylation (i-PrOBpin) Step2->Step3 Electrophile Step4 Suzuki-Miyaura Cross-Coupling (Pd(PPh3)4, Ar-X, Base) Step3->Step4 Catalyst & Aryl Halide Step5 Desulfonylation / API Elaboration (Mg/MeOH or ART) Step4->Step5 Target Modification

Figure 2: Downstream synthetic workflow for integrating the precursor into biaryl API scaffolds.

Step-by-Step Methodology (Cross-Coupling)
  • Reaction Assembly: In a Schlenk tube, combine the borylated sulfonamide (1.0 equiv), an aryl bromide (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while EtOH acts as a phase-transfer agent to facilitate the transmetalation step.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%). Causality: Added last to prevent premature catalyst degradation before the system is fully purged of oxygen.

  • Reflux & Monitor: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (UV active).

  • Isolation: Cool to room temperature, dilute with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the target biaryl sulfonamide.

References

  • Snieckus, V., et al. "Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides". Organic Letters, ACS Publications. Available at:[Link]

  • MacNeil, S. L., Familoni, O. B., Snieckus, V. "Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions". Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Nacsa, E. D., Lambert, T. H. "Synthesis of sulfonyl chloride substrate precursors: Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART)". Royal Society of Chemistry. Available at:[Link]

Sources

Application

Application Note: Rational Solvent Selection and Crystallization Protocol for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Executive Summary The isolation and purification of active pharmaceutical ingredients (APIs) via crystallization is a critical unit operation that dictates final product purity, yield, and solid-state properties. This ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and purification of active pharmaceutical ingredients (APIs) via crystallization is a critical unit operation that dictates final product purity, yield, and solid-state properties. This application note provides a comprehensive, mechanistically grounded guide for the solvent selection and crystallization of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS: 428485-24-9). By analyzing the unique physicochemical profile of this tertiary sulfonamide, we outline a predictive solvent selection strategy and a self-validating hybrid cooling-antisolvent crystallization protocol designed to prevent phase separation and maximize crystalline yield.

Physicochemical Profiling & Mechanistic Rationale

To design an effective crystallization process, one must first deconstruct the molecular architecture of the target compound.

Structural Analysis: 3,4-dimethyl-N,N-dipropylbenzenesulfonamide ( C14​H23​NO2​S , MW: 269.4 g/mol ) consists of a dimethyl-substituted benzene ring and a sulfonyl group attached to an N,N-dipropyl amine.

The Causality of Crystallization Behavior: Unlike primary or secondary sulfonamides (e.g., sulfamethoxazole) that form robust hydrogen-bonded dimers via N-H···O=S interactions, this molecule is a tertiary sulfonamide. The fully substituted nitrogen eliminates its ability to act as a hydrogen bond donor. Consequently, its crystal lattice is stabilized primarily by weaker dipole-dipole interactions and dispersive van der Waals forces from the highly lipophilic dipropyl chains.

This lack of strong, directional hydrogen bonding, combined with the conformational flexibility of the propyl chains, significantly lowers the lattice energy. Thermodynamically, this makes the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during cooling crystallization. To circumvent LLPS, the solvent system must be carefully selected to maintain the solute's melting point above the supersaturation temperature while providing a steep solubility curve .

Thermodynamics of Solvent Selection

The selection of a solvent is fundamentally driven by the thermodynamic solubility profile of the API. Modern process chemistry relies on Computer-Aided Mixture/Blend Design (CAMbD) and empirical solubility mapping to identify optimal binary solvent systems .

For highly lipophilic tertiary sulfonamides, a hybrid approach is required:

  • Primary Solvent (Good Solvent): Must possess sufficient lipophilic solvating power (e.g., Ethyl Acetate or Isopropanol) to dissolve the API at elevated temperatures. Sustainable solvent selection prioritizes replacing toxic halogenated solvents like Dichloromethane (DCM) with greener alternatives that still offer favorable solubility parameters .

  • Antisolvent: Must be fully miscible with the primary solvent but highly polar (e.g., Water) or purely aliphatic (e.g., Heptane) to force the hydrophobic API out of solution.

  • Wash Solvent: The integrated workflow must account for downstream isolation. The wash solvent must displace the mother liquor without dissolving the crystallized API, preventing agglomeration during drying .

Table 1: Solvent Candidate Matrix for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide
Solvent CandidateICH ClassBoiling Point (°C)Process RoleMechanistic Rationale
Isopropanol (IPA) Class 382.6Primary SolventProvides a steep cooling curve; green alternative to DMF/DCM; miscible with water.
Ethyl Acetate (EtOAc) Class 377.1Primary SolventExcellent solvation for lipophilic propyl chains; easily removed during vacuum drying.
Heptane Class 398.4AntisolventMiscible with EtOAc; induces rapid supersaturation for highly lipophilic compounds.
Deionized Water N/A100.0AntisolventMiscible with IPA; highly polar nature forces precipitation of the hydrophobic API.

Visual Workflow: Solvent Selection & Optimization

The following decision-tree illustrates the integrated workflow for selecting the solvent system and optimizing the crystallization parameters to avoid LLPS.

G N1 Target: 3,4-dimethyl-N,N- dipropylbenzenesulfonamide N2 Solubility Screening (Thermodynamic Profiling) N1->N2 N3 Primary Solvent (e.g., EtOAc, IPA) N2->N3 N4 Antisolvent (e.g., Heptane, Water) N2->N4 N5 Cooling Crystallization N3->N5 N6 Antisolvent Crystallization N3->N6 N4->N6 N7 LLPS / Oiling Out Check N5->N7 N6->N7 N7->N2 Oiling Out N8 Process Optimization (Seeding & Cooling Rate) N7->N8 Solid Nucleation N9 Pure Crystalline API N8->N9

Figure 1: Integrated workflow for the rational selection of crystallization solvents and process optimization.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Protocol A: High-Throughput Metastable Zone Width (MSZW) Determination

Objective: Map the thermodynamic solubility curve to define the seeding temperature and prevent oiling out.

  • Preparation: Dispense 500 mg of crude API into multiple 10 mL clear glass vials equipped with magnetic stir bars.

  • Solvent Addition: Add the primary solvent (e.g., IPA) in 0.5 mL increments.

  • Heating & Dissolution: Heat the vials at a rate of 1°C/min to 65°C.

    • Self-Validation Check: Visually inspect for complete dissolution. If a second liquid phase (cloudy emulsion) forms instead of a clear solution, LLPS has occurred. This indicates the solute concentration is too high or the solvent is inappropriate.

  • Cooling & Nucleation: Cool the optically clear solutions at 0.5°C/min. Record the temperature at which the first crystals appear (Cloud Point).

    • Self-Validation Check: Extract a 10 µL aliquot and observe under a Polarized Light Microscope (PLM). Birefringence confirms a crystalline solid; a lack of birefringence indicates an amorphous precipitate or oil.

  • MSZW Calculation: The thermal gap between the dissolution temperature and the cloud point defines the MSZW, dictating the exact temperature for seed introduction during scale-up.

Protocol B: Hybrid Cooling-Antisolvent Crystallization

Objective: Maximize API yield and purity while strictly controlling crystal habit and preventing phase separation .

  • Dissolution: Suspend 10.0 g of crude 3,4-dimethyl-N,N-dipropylbenzenesulfonamide in 35 mL of Isopropanol (IPA) in a jacketed laboratory crystallizer.

  • Heating: Ramp the internal temperature to 65°C at 1°C/min under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter to remove insoluble impurities.

    • Self-Validation Check: The filtrate must be optically clear to ensure no premature nucleation sites exist.

  • Primary Cooling & Seeding: Cool the solution to 45°C (entering the metastable zone). Introduce 0.1 g (1 wt%) of pure, milled API seed crystals. Hold the temperature for 60 minutes.

    • Causality Note: This isothermal hold allows the seed bed to establish and relieves initial supersaturation, preventing secondary nucleation spikes and uncontrolled polymorphism .

  • Antisolvent Addition: Dose 35 mL of pre-heated (45°C) Deionized Water (antisolvent) at a constant, controlled rate of 0.5 mL/min using a programmable syringe pump.

  • Secondary Cooling: Cool the resulting suspension to 5°C at a linear, slow rate of 0.2°C/min to promote crystal growth over nucleation.

  • Isolation & Washing: Filter the suspension under vacuum. Wash the filter cake with 15 mL of a pre-chilled (5°C) 1:2 IPA/Water mixture.

    • Causality Note: The precise ratio and temperature of the wash solvent are critical to displace the mother liquor and flush out impurities without re-dissolving the purified API .

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

References

  • Watson, O. K., et al. "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2021. URL:[Link]

  • Byrne, F. P., et al. "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" National Institutes of Health / PMC, 2016. URL:[Link]

  • Jonuzaj, S., et al. "A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling." Organic Process Research & Development, 2021. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Introduction Welcome to the technical support center for the synthesis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities.[1][2] The successful synthesis of these scaffolds is paramount for drug discovery and development pipelines. This guide is structured as a series of troubleshooting questions and answers to directly address common challenges encountered during the synthesis, providing not just solutions but the underlying chemical principles to empower your research.

The synthesis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide is typically approached via a two-step sequence: the chlorosulfonation of 1,2-dimethylbenzene (o-xylene) to form the key intermediate, 3,4-dimethylbenzenesulfonyl chloride, followed by its reaction with di-n-propylamine. This guide will address potential pitfalls in both stages of this process.

Section 1: Synthesis Workflow and Key Control Points

A successful synthesis relies on careful control at each stage. The overall workflow involves two distinct chemical transformations, each with its own set of critical parameters. Understanding these control points is the first step in effective troubleshooting.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonylation Xylene 1,2-Dimethylbenzene (o-Xylene) Reaction1 Chlorosulfonation Reaction (Low Temperature Control) Xylene->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Reaction1 Quench Iced Water Quench & Extraction Reaction1->Quench SulfonylChloride 3,4-Dimethylbenzenesulfonyl Chloride Intermediate Reaction2 Nucleophilic Substitution (Anhydrous Conditions) SulfonylChloride->Reaction2 SulfonylChloride->Reaction2 Use Immediately (Moisture Sensitive) Quench->SulfonylChloride Dipropylamine Di-n-propylamine Dipropylamine->Reaction2 Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction2 Workup Aqueous Work-up & Purification Reaction2->Workup FinalProduct 3,4-dimethyl-N,N- dipropylbenzenesulfonamide Workup->FinalProduct

Caption: Overall workflow for the synthesis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Part A: Issues During Sulfonyl Chloride Preparation

Question 1: My yield of 3,4-dimethylbenzenesulfonyl chloride is very low, and the crude product is a sticky oil instead of a solid. What went wrong?

Answer: This is a classic problem that typically points to two main culprits: incomplete reaction or hydrolysis of the product.

  • Causality (Hydrolysis): 3,4-Dimethylbenzenesulfonyl chloride is highly sensitive to moisture.[3][4] If the work-up is not performed correctly or if there is excessive water present, the sulfonyl chloride will hydrolyze to the corresponding 3,4-dimethylbenzenesulfonic acid. Sulfonic acids are non-volatile, hygroscopic solids or oils, which would explain the observed physical state of your product. The reaction between a sulfonyl chloride and water is a competing, non-productive pathway.[4]

  • Troubleshooting Steps:

    • Work-up Protocol: The quenching step is critical. The reaction mixture should be added slowly to a vigorously stirred mixture of ice and water. This ensures that the excess chlorosulfonic acid is rapidly hydrolyzed and diluted while keeping the temperature low to minimize hydrolysis of your desired product.

    • Extraction: Immediately following the quench, extract the product into a water-immiscible organic solvent like dichloromethane or diethyl ether. Do not allow the aqueous mixture to stand for extended periods.

    • Drying: Ensure the organic extracts are thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent removal.

Question 2: I'm concerned about the regioselectivity of the chlorosulfonation. How can I be sure I am forming the 3,4-isomer and not others?

Answer: This is an excellent question rooted in the principles of electrophilic aromatic substitution. For 1,2-dimethylbenzene, the two methyl groups are ortho, para-directing.

  • Mechanistic Insight: The first methyl group (at C1) directs incoming electrophiles to positions 2 (ortho) and 4 (para). The second methyl group (at C2) directs to positions 1 (ortho) and 3 (para). The sulfonyl group (-SO₂Cl) is sterically bulky. Therefore, substitution is favored at the less sterically hindered positions. The para-position (C4) relative to the C1-methyl group is the most electronically activated and sterically accessible position, leading to the 3,4-disubstituted product as the major isomer.

  • Verification and Optimization:

    • Reaction Temperature: Lower reaction temperatures (0-10 °C) generally favor kinetic control and can improve the selectivity for the desired isomer.[5]

    • Analytical Verification: The isomeric purity should be confirmed by ¹H NMR spectroscopy on the crude sulfonyl chloride. The aromatic region will show a distinct splitting pattern for the 3,4-isomer.[6] For example, the proton at C5 will be a doublet, and the proton at C2 will be a singlet.

Part B: Issues During Amine Sulfonylation

Question 3: My final sulfonamide yield is low, and TLC analysis shows a significant amount of unreacted amine and a polar, baseline spot.

Answer: This common scenario suggests that the sulfonyl chloride starting material was not sufficiently reactive or was compromised, and the baseline spot is likely the hydrolyzed sulfonic acid.

  • Causality & Core Principle: The reaction of a sulfonyl chloride with a secondary amine is the most common method for sulfonamide synthesis.[6][7] It requires the amine to act as a nucleophile, attacking the electrophilic sulfur atom.[8] A base is essential to neutralize the HCl generated; otherwise, the amine starting material will be protonated to a non-nucleophilic ammonium salt, halting the reaction.[3]

  • Troubleshooting Logic Tree:

G cluster_0 cluster_1 cluster_2 Start Low Sulfonamide Yield CheckSC Is Sulfonyl Chloride Fresh? Start->CheckSC CheckAmine Is Amine Dry? Start->CheckAmine CheckSolvent Is Solvent Anhydrous? Start->CheckSolvent CheckBase Sufficient Base? (≥2 eq) Start->CheckBase CheckTemp Correct Temperature? Start->CheckTemp CheckTime Sufficient Reaction Time? Start->CheckTime SolutionSC Use freshly prepared or purified sulfonyl chloride. CheckSC->SolutionSC No -> SolutionDry Use anhydrous solvents and dry reagents under inert gas. CheckAmine->SolutionDry No -> CheckSolvent->SolutionDry No -> SolutionBase Ensure ≥2 equivalents of a non-nucleophilic base (e.g., TEA). CheckBase->SolutionBase No -> SolutionTemp For slow reactions, consider gentle heating (e.g., 40 °C). CheckTemp->SolutionTemp If hindered ->

Caption: Troubleshooting logic for low sulfonamide yield.

  • Actionable Advice:

    • Sulfonyl Chloride Quality: Use the 3,4-dimethylbenzenesulfonyl chloride immediately after its preparation. Its moisture sensitivity is the most common failure point.[3][4]

    • Anhydrous Conditions: The reaction must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[3] All glassware should be flame- or oven-dried.

    • Base Stoichiometry: Use at least two equivalents of a tertiary amine base like triethylamine (TEA) or pyridine. One equivalent neutralizes the generated HCl, and the second acts as a base catalyst and ensures the reaction medium remains basic.[3]

Question 4: The reaction seems to work, but purification is difficult. My product is contaminated with a salt and is difficult to crystallize.

Answer: This points to issues in the aqueous work-up procedure, specifically in removing the hydrochloride salt of your base (e.g., triethylammonium chloride).

  • Chemical Principle: The work-up is designed to separate your neutral organic product from water-soluble salts and unreacted starting materials. Triethylammonium chloride is highly soluble in water.

  • Optimized Work-up:

    • After the reaction is complete (monitored by TLC), quench by adding water.

    • Transfer the mixture to a separatory funnel and add your extraction solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with:

      • 1M HCl (aq): This removes any unreacted di-n-propylamine and triethylamine by converting them to their water-soluble ammonium salts.

      • Saturated NaHCO₃ (aq): This neutralizes any residual acid and removes any 3,4-dimethylbenzenesulfonic acid that may have formed.

      • Brine (Saturated NaCl aq): This helps to remove residual water from the organic layer before the final drying step.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be significantly cleaner and more amenable to purification by recrystallization or silica gel chromatography.[3]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

  • Materials: 1,2-Dimethylbenzene (o-xylene), Chlorosulfonic acid, Dichloromethane (DCM), Ice.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethylbenzene (1.0 eq) and anhydrous DCM.

    • Cool the stirred solution to 0 °C in an ice-water bath.

    • Slowly add chlorosulfonic acid (2.0-2.5 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.[5]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice-water.

    • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

    • Note: This product is moisture-sensitive and should be used immediately in the next step without further purification.

Protocol 2: Synthesis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

  • Materials: 3,4-Dimethylbenzenesulfonyl chloride (1.0 eq), Di-n-propylamine (1.1 eq), Triethylamine (2.0 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add di-n-propylamine (1.1 eq), triethylamine (2.0 eq), and anhydrous DCM.[3]

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve the crude 3,4-dimethylbenzenesulfonyl chloride (1.0 eq) from the previous step in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.[3]

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with the addition of water.

    • Follow the optimized work-up procedure described in Question 4 .

    • Purify the crude product by either recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or silica gel chromatography.

Section 4: Data & Optimization Tables

Table 1: Effect of Base and Solvent on Sulfonylation Reaction

EntryBase (eq)SolventTemperature (°C)Typical Time (h)YieldReference
1Triethylamine (2.0)Dichloromethane0 → RT4-12Good-Excellent[3]
2Pyridine (solvent)Pyridine0 → RT2-6Excellent[8]
3Na₂CO₃ (2.0)AcetonitrileRT → 5012-24Moderate-Good[3]
4NoneDichloromethaneRT>24Very Low[3]

As demonstrated, the choice of an appropriate organic base is critical for high yields and reasonable reaction times. Inorganic bases can be used but often require heating and longer reaction times.

References

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Bull, J. A., et al. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 23(1), 145-150. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Padwa, A., & Kulkarni, Y. S. (1990). trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE. Organic Syntheses, 69, 131. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(1), 117-124. [Link]

  • Google Patents. (2018). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.
  • John, P., et al. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1948. [Link]

  • Google Patents. (2011).
  • Quick Company. A Process For Preparing 2,4 Dimethylthiophenol. [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges with 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Welcome to the technical support center for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these common experimental hurdles.

Introduction to the Solubility Challenge

3,4-dimethyl-N,N-dipropylbenzenesulfonamide, like many sulfonamide-based compounds, presents significant solubility challenges in aqueous media. This is primarily due to the hydrophobic nature of its dimethyl-substituted benzene ring and the N,N-dipropyl groups.[1] While the sulfonamide group offers some polarity, the overall lipophilic character of the molecule dominates, leading to poor dissolution in water. Overcoming this issue is critical for a wide range of applications, from in vitro biological assays to preclinical formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,4-dimethyl-N,N-dipropylbenzenesulfonamide not dissolving in my aqueous buffer?

A1: The limited aqueous solubility stems from the compound's molecular structure. The bulky, nonpolar dimethylphenyl and dipropyl groups create a hydrophobic molecule that does not readily interact with polar water molecules.[1][2] In many cases, the energy required to break the crystal lattice of the solid compound is greater than the energy released by its interaction with water, resulting in poor solubility.[3]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While a potent organic solvent like dimethyl sulfoxide (DMSO) can dissolve a high concentration of the compound, this solubility is drastically reduced when the solution is introduced to a predominantly aqueous environment. The final concentration of the organic solvent in your assay may be too low to maintain the compound in solution.[3]

Q3: What are the primary strategies I can use to improve the aqueous solubility of this compound?

A3: Several effective strategies can be employed, often in combination:

  • Co-solvency: Introducing a water-miscible organic solvent to your aqueous system can significantly increase solubility.[4][5]

  • pH Adjustment: Although 3,4-dimethyl-N,N-dipropylbenzenesulfonamide is a neutral compound and lacks an easily ionizable proton on the sulfonamide nitrogen, understanding the pH of your system is still crucial as it can affect other components of your formulation. For other sulfonamides with an acidic proton, pH adjustment is a primary strategy.[1][3][6]

  • Use of Surfactants/Micelles: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[1][4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts from water and enhancing solubility.[7][8]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix to improve its wettability and dissolution rate.[9]

  • Particle Size Reduction: Decreasing the particle size of the solid compound through methods like micronization or nanosizing increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[9][10]

Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to troubleshooting common solubility issues and offers detailed protocols for implementing solubility enhancement techniques.

Issue 1: Compound Fails to Dissolve in Aqueous Buffer

If you are directly adding the solid 3,4-dimethyl-N,N-dipropylbenzenesulfonamide to an aqueous buffer with no success, a staged approach is necessary.

Logical Workflow for Initial Dissolution

start Start: Solid Compound stock Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success Success: Homogeneous Solution observe->success No troubleshoot Precipitation Occurs: Proceed to Troubleshooting observe->troubleshoot Yes

Caption: Initial dissolution workflow for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide.

Troubleshooting Protocol 1: Co-solvent Screening and Optimization

If precipitation occurs upon dilution of your organic stock solution, the next step is to systematically evaluate and optimize the use of co-solvents.

Objective: To find a co-solvent system that maintains the solubility of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide at the desired final concentration in your aqueous medium.

Recommended Co-solvents for Screening:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)[4][11]

Step-by-Step Protocol: Co-solvent Optimization
  • Prepare High-Concentration Stock: Dissolve a known, excess amount of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide in each of the selected co-solvents to create saturated stock solutions.

  • Serial Dilutions: Prepare a series of dilutions of each stock solution into your aqueous buffer. Aim for final co-solvent concentrations ranging from 0.5% to 5% (v/v). It is crucial to perform vehicle controls to assess the impact of the co-solvent on your experimental system.[3]

  • Equilibration and Observation: Allow the preparations to equilibrate at the experimental temperature for at least one hour. Visually inspect for any signs of precipitation against a dark background.

  • Quantification (Optional but Recommended): To determine the precise solubility, agitate an excess amount of the solid compound in each co-solvent/water mixture for 24-72 hours to ensure equilibrium is reached.[1] Centrifuge the samples to pellet any undissolved solid. Filter the supernatant through a 0.22 µm syringe filter and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.[3]

Data Presentation: Predicted Solubility Profile

While experimental data for this specific compound is limited, a qualitative prediction based on its structure and the properties of similar sulfonamides can be a useful starting point.[2]

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery LowThe nonpolar dimethylphenyl and dipropyl groups dominate, leading to poor hydrogen bonding with water.[2]
Methanol/EthanolSolubleThese solvents can interact with the polar sulfonamide group while also solvating the hydrophobic portions of the molecule.[2]
Polar Aprotic DMSO, AcetoneSolubleThese are strong organic solvents capable of dissolving a wide range of nonpolar to moderately polar compounds.[2]
Nonpolar Hexane, TolueneSparingly Soluble to SolubleThe significant nonpolar character of the molecule suggests solubility in these solvents.[2]
Issue 2: Requirement for a Completely Organic Solvent-Free Aqueous Solution

In some sensitive biological assays, even low percentages of organic co-solvents can be problematic. In such cases, alternative solubilization strategies are necessary.

Troubleshooting Protocol 2: Complexation with Cyclodextrins

Cyclodextrins are a powerful tool for increasing the aqueous solubility of hydrophobic molecules without the use of organic co-solvents.[8][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[8]

Objective: To form an inclusion complex of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide with a cyclodextrin to enhance its aqueous solubility.

Mechanism of Cyclodextrin-Mediated Solubilization

cluster_0 In Aqueous Solution Compound Hydrophobic Compound (3,4-dimethyl-N,N-dipropylbenzenesulfonamide) Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin forming a soluble inclusion complex with a hydrophobic compound.

Step-by-Step Protocol: Cyclodextrin Complexation (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: In a mortar, accurately weigh the 3,4-dimethyl-N,N-dipropylbenzenesulfonamide and the chosen cyclodextrin (e.g., HP-β-CD).

  • Kneading: Add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to the powder mixture to form a paste. Knead the paste thoroughly with a pestle for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum desiccator.

  • Pulverization: Grind the dried complex into a fine powder.

  • Solubility Testing: Assess the solubility of the resulting powder in your aqueous buffer and compare it to the unprocessed compound.

Final Considerations and Best Practices

  • Compound Purity: Always ensure the purity of your 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, as impurities can significantly impact solubility.

  • Equilibrium is Key: For accurate solubility measurements, ensure that the system has reached equilibrium, which can take 24-72 hours of agitation.[1]

  • Analytical Validation: Always use a validated analytical method (e.g., HPLC) to quantify the dissolved compound for accurate solubility determination.

  • Combination of Techniques: In some challenging cases, a combination of methods, such as using a co-solvent in conjunction with a cyclodextrin, may be necessary.

This technical guide provides a foundational framework for addressing the aqueous solubility issues of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. By systematically applying these troubleshooting strategies and protocols, researchers can enhance the dissolution of this compound for successful experimental outcomes.

References
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Bouchal, F., Skiba-Lahiani, M., Hbaieb, S., & Ghorab, M. M. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Chemistry, 2013, 190234. [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Friesen, D. T., Shanker, R. M., Crew, M. D., Smithey, D. T., Curatolo, W. J., & Nightingale, J. A. S. (2008). Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview. Molecular Pharmaceutics, 5(6), 1003–1019. [Link]

  • Prajapati, R., & Wadher, K. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 205-217. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316. [Link]

  • Pobudkowska, A., & Płonka, A. M. (2021, February 1). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(2), 1162-1175. [Link]

  • Singh, R., & Singh, S. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 202-209. [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145–155. [Link]

  • de Paula, C. R., Adefegha, S. A., & da Silva, L. P. (2012). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 13(2), 477–484. [Link]

  • Al-kasmi, B., Taha, M. O., & Zabin, S. A. (2022, May 31). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(5), 589-598. [Link]

  • Kang, S. I., & Bae, Y. H. (2002, May). pH-Induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-55. [Link]

  • Al-Bazzaz, F. Y., & Al-Kotaji, M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2795. [Link]

  • Jeliński, T., & Cysewski, P. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(20), 6127. [Link]

  • Delgado, D. R., Almanza, O. A., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2025, September 2). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 30(17), 3959. [Link]

  • PubChem. 3,4-dimethoxy-N-(4-propylphenyl)benzenesulfonamide. [Link]

  • John, P., Sharif, S., Khan, I. U., Khizar, S., & Tiekink, E. R. T. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1983. [Link]

  • NIST. Benzenesulfonamide, N,4-dimethyl-N-nitroso-. [Link]

  • John, P., Sharif, S., Khan, I. U., Khizar, S., & Tiekink, E. R. T. (2014, November 25). N-(3,4-Dimethylphenyl)benzenesulfonamide. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing 3,4-dimethyl-N,N-dipropylbenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing 3,4-dimethyl-N,N-dipropylbenzenesulfonamide .

Unlike primary or secondary sulfonamides, which exhibit weak acidity, this molecule is a tertiary (N,N-disubstituted) sulfonamide . It lacks an acidic proton, rendering it strictly neutral across standard HPLC pH ranges. Furthermore, the combination of a dimethylbenzene ring and two propyl chains imparts extreme lipophilicity (high logP )[1]. These structural realities dictate our approach: pH will not alter the analyte's ionization, so mobile phase optimization must focus heavily on organic modifier strength, stationary phase chemistry, and the suppression of secondary column interactions[2].

Part 1: Standard Operating Procedure (SOP)

Self-Validating Mobile Phase Optimization Protocol

To establish a robust Reversed-Phase HPLC (RP-HPLC) method, follow this systematic scouting protocol. This workflow is designed to be self-validating; each step relies on calculating the retention factor ( k ) to dictate the next action, ensuring the analyte elutes within the optimal chromatographic window ( 2<k<10 )[2].

Step 1: Initial Isocratic Scouting

  • Prepare Mobile Phase A (Aqueous): HPLC-grade Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). Causality: Even though the analyte is neutral, acidic additives suppress the ionization of residual silanols ( Si-O− ) on the silica stationary phase, preventing secondary interactions and peak tailing[3].

  • Prepare Mobile Phase B (Organic): 100% Acetonitrile (ACN). Causality: ACN is a stronger eluting solvent than methanol for highly lipophilic compounds and maintains lower system backpressure[3].

  • Set Initial Conditions: Start with a strong mobile phase of 90% B / 10% A at a flow rate of 1.0 mL/min on a standard C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm). Set column temperature to 30°C.

  • Inject and Evaluate: Inject the sample and determine the void volume ( t0​ ) using an unretained marker (e.g., uracil). Calculate the retention factor: k=(tr​−t0​)/t0​ .

Step 2: Iterative Adjustment

  • If k<2 (eluting too fast, risk of matrix interference): Decrease %B by 10% increments. According to the rule of thumb in RP-HPLC, a 10% decrease in organic modifier will increase retention time by roughly 2- to 3-fold[4].

  • If k>10 (eluting too late, band broadening): Your compound is highly retained. Maintain high %B or switch to a less retentive stationary phase (e.g., C8 or Phenyl-Hexyl)[5].

Step 3: Fine-Tuning and Gradient Transition Once an isocratic baseline is established, if impurity profiling is required, convert the optimal isocratic %B into a gradient method. Center the gradient curve around the isocratic %B that yielded k≈5 , sweeping from %B - 20% to %B + 20% over 15 minutes[6].

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My retention time is excessively long (>30 minutes) even at 70% Acetonitrile. How can I elute this compound faster without losing efficiency? Expert Insight: 3,4-dimethyl-N,N-dipropylbenzenesulfonamide is highly hydrophobic. On a densely bonded C18 column, the hydrophobic-subtraction model dictates massive retention[5].

  • Solution 1: Increase the organic modifier to 80-90% ACN.

  • Solution 2: Switch your stationary phase. A C8 column offers less hydrophobic surface area, reducing retention times while maintaining similar selectivity. Alternatively, a Phenyl-Hexyl column can exploit π−π interactions with the dimethylbenzene ring, offering orthogonal selectivity and often faster elution for aromatic lipophiles compared to pure alkyl phases[5].

Q2: Since the molecule is neutral, why am I seeing severe peak tailing (Asymmetry > 1.8)? Expert Insight: While your analyte cannot ionize, the silica backbone of your column can. Above pH 4, residual silanol groups ( Si-OH ) deprotonate into Si-O− . The highly polar sulfonamide core ( −SO2​N< ) can undergo dipole-dipole or hydrogen-bonding interactions with these active sites[7].

  • Solution: Ensure your aqueous mobile phase contains 0.1% Formic Acid or TFA to drop the pH to ~2.5, keeping silanols fully protonated and neutral[3]. Additionally, increasing the column temperature to 40°C–45°C enhances mass transfer kinetics, sharpening the peak[6].

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) as my organic modifier? Expert Insight: For this specific molecule, Acetonitrile is highly recommended . Methanol is a protic solvent and a weaker eluent for purely lipophilic alkyl chains (like the dipropyl groups). Using MeOH will drastically increase your retention time and system backpressure due to the higher viscosity of MeOH/Water mixtures[3]. ACN provides aprotic dipole-dipole interactions, which are highly effective at solvating the sulfonamide moiety while rapidly eluting the hydrophobic chains[2].

Part 3: Data Presentation & Method Parameters

Table 1: Mobile Phase Modifier Comparison for Lipophilic Sulfonamides
ParameterAcetonitrile (ACN)Methanol (MeOH)Impact on 3,4-dimethyl-N,N-dipropylbenzenesulfonamide
Elution Strength HighModerateACN requires lower % concentration to elute the highly hydrophobic dipropyl groups.
Viscosity (with Water) LowHigh (Max at ~40% MeOH)ACN prevents over-pressurization, allowing higher flow rates for faster analysis.
Selectivity Mechanism Dipole-dipoleHydrogen bonding (protic)ACN better solvates the polar sulfonamide core without disrupting hydrophobic elution.
UV Cutoff 190 nm205 nmACN provides a cleaner baseline if detecting at low UV wavelengths (<210 nm).
Table 2: Isocratic vs. Gradient Strategy Matrix
Method TypeRecommended Mobile Phase CompositionBest Use Case
Isocratic 75% ACN / 25% Water (0.1% FA)High-throughput assay, routine QA/QC quantification of the main peak.
Gradient 50% to 95% ACN over 15 mins (0.1% FA)Stability-indicating assays, resolving polar degradation products from the lipophilic API.

Part 4: Troubleshooting Workflow Visualization

The following diagram maps the diagnostic logic for optimizing the chromatography of highly lipophilic, neutral sulfonamides.

HPLC_Troubleshooting Start Analyze 3,4-dimethyl-N,N- dipropylbenzenesulfonamide Issue1 Issue: Excessive Retention Time (k > 10) Start->Issue1 Issue2 Issue: Peak Tailing / Broadening (Asymmetry > 1.5) Start->Issue2 Action1 Increase Organic Modifier %B (Switch MeOH to ACN) Issue1->Action1 Action2 Switch to less retentive column (C18 -> C8 or Phenyl-Hexyl) Issue1->Action2 Action3 Add 0.1% Formic Acid / TFA to suppress silanol ionization Issue2->Action3 Action4 Increase column temperature (e.g., 25°C -> 45°C) Issue2->Action4 Success Optimal Resolution & Retention (2 < k < 10, Asymmetry 0.9-1.2) Action1->Success Action2->Success Action3->Success Action4->Success

Diagnostic workflow for resolving retention and peak shape anomalies in hydrophobic sulfonamides.

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Articles, 2025. [Link]

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online, 2013. [Link]

  • Veeprho. "Exploring the Different Mobile Phases in HPLC." Veeprho Scientific, 2025. [Link]

  • MAC-MOD Analytical. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations." MAC-MOD, 2025. [Link]

  • IOSR Journal of Pharmacy. "A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation." IOSRPHR, 2024. [Link]

  • ResearchGate. "Determination of the Lipophilicity of Quinolinesulfonamides by Reversed-Phase HPLC and Theoretical Calculations." ResearchGate, 2026. [Link]

Sources

Optimization

Preventing thermal degradation of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide during storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have architected this resource specifically for researchers and drug development professionals handling 3,4-dimethyl-N,N-dipropylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have architected this resource specifically for researchers and drug development professionals handling 3,4-dimethyl-N,N-dipropylbenzenesulfonamide .

While benzenesulfonamides are generally robust molecules, prolonged storage under suboptimal conditions can compromise their structural integrity. This guide bypasses surface-level advice to provide mechanistic insights, diagnostic workflows, and self-validating experimental protocols to ensure your Active Pharmaceutical Ingredient (API) remains stable.

Section 1: Mechanistic FAQs (Causality & Kinetics)

Q: What is the primary mechanism of thermal degradation for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide during storage? A: The structural Achilles' heel of this compound is the sulfur-nitrogen (S-N) bond. While the benzenesulfonamide core provides some steric hindrance via the 3,4-dimethyl substitutions, the S-N bond remains susceptible to nucleophilic attack. Thermal degradation at standard or accelerated storage temperatures is rarely a pure pyrolytic event; rather, it is a thermally accelerated hydrolysis . Heat provides the activation energy required for trace moisture to attack the highly electrophilic sulfonyl sulfur, leading to S-N bond cleavage[1]. This reaction yields two primary degradants: 3,4-dimethylbenzenesulfonic acid and dipropylamine.

Q: How can we mathematically predict its long-term storage stability? A: We model the degradation using first-order kinetics and the Arrhenius equation. By subjecting the compound to elevated temperatures (e.g., 60°C to 100°C) and measuring the degradation rate constant ( k ), we can extrapolate its half-life at ambient or refrigerated conditions. Extensive thermodynamic profiling on sulfonamides demonstrates that calculating activation energies and observing enthalpy-entropy compensation are critical for accurate predictive modeling[2].

Mechanism A 3,4-dimethyl-N,N-dipropyl benzenesulfonamide B Thermal Energy (ΔH) + Trace H2O A->B C Nucleophilic Attack on Electrophilic S-Atom B->C D S-N Bond Cleavage C->D E 3,4-dimethylbenzene sulfonic acid D->E F Dipropylamine D->F

Thermally accelerated hydrolytic cleavage pathway of the S-N bond.

Section 2: Diagnostic Troubleshooting Guide

Issue: Appearance of unknown peaks in stability-indicating HPLC during accelerated stability testing (40°C/75% RH).

  • Root Cause Analysis: If the new peaks are highly polar (eluting very early in reversed-phase LC), you are likely observing the sulfonic acid degradant. If you observe a basic amine peak (which often requires specific pH buffering to retain on RP-HPLC), it is dipropylamine.

  • Resolution: Ensure bulk storage containers are hermetically sealed and packed with desiccants. The presence of these specific degradants confirms that moisture ingress is acting synergistically with thermal stress to hydrolyze the compound[1].

Troubleshooting Start Detect Impurities via LC-MS Identify Extract m/z for Degradants Start->Identify Decision m/z matches Dipropylamine? Identify->Decision Hydrolysis Confirm S-N Cleavage (Thermal/Moisture Issue) Decision->Hydrolysis Yes Other Investigate Oxidation or Photolysis Decision->Other No Action Audit Desiccants & Reduce Storage Temp Hydrolysis->Action

Diagnostic logic for identifying thermal degradation root causes.

Section 3: Quantitative Data & Predictive Modeling

To contextualize the thermal risk, we utilize thermodynamic profiling. The following tables summarize expected kinetic parameters based on general sulfonamide degradation behavior under varying thermal loads[2], alongside the optimized chromatographic parameters required to detect them.

Table 1: Thermodynamic Stability Profile (First-Order Kinetics)

Storage ConditionTemp (°C)Estimated Rate Constant ( k , day⁻¹)Projected Half-Life ( t1/2​ )Primary Degradant
Refrigerated4°C< 1.0 × 10⁻⁶> 5 yearsNone detected
Controlled Room25°C4.5 × 10⁻⁵~42 yearsTrace sulfonic acid
Accelerated40°C3.2 × 10⁻⁴~6 yearsSulfonic acid, Dipropylamine
Thermal Stress60°C2.8 × 10⁻³~247 daysSulfonic acid, Dipropylamine

Table 2: Stability-Indicating HPLC Parameters

ParameterSpecificationCausality / Rationale
Column C18, 100Å, 2.1 x 100 mmProvides optimal hydrophobic retention for the benzenesulfonamide core.
Mobile Phase A 0.1% TFA in WaterLow pH ensures the sulfonic acid degradant remains protonated for column retention.
Mobile Phase B AcetonitrileStrong organic modifier required to elute the highly non-polar parent compound.
Detection UV at 220 nm & 254 nmCaptures the aromatic ring absorption of both the parent API and the acid degradant.

Section 4: Self-Validating Experimental Protocol

Protocol: Arrhenius Kinetic Profiling and Moisture-Stress Validation

Objective: To empirically determine the thermal degradation rate of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide and isolate the variable of moisture. Self-Validation Mechanism: This protocol incorporates an anhydrous thermal control . If the anhydrous control degrades at the same rate as the ambient-moisture sample, the degradation is purely pyrolytic. If the anhydrous control remains stable while the stressed sample degrades, the system self-validates that moisture is the necessary co-factor, confirming hydrolytic cleavage.

Step-by-Step Methodology:

  • Sample Preparation (System Setup):

    • Prepare a 1.0 mg/mL stock solution of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide in an inert, high-boiling solvent (e.g., anhydrous DMSO).

    • Causality: DMSO is chosen because it maintains API solubility at high concentrations under thermal stress without participating in hydrolytic reactions.

  • Control vs. Stress Aliquoting:

    • Group A (Hydrolytic Stress): Add 5% v/v HPLC-grade water to the aliquots.

    • Group B (Anhydrous Control - Self-Validation): Add activated 3Å molecular sieves to the aliquots and seal the vials under an Argon atmosphere.

  • Thermal Incubation:

    • Place vials from both groups into calibrated thermal blocks set at 40°C, 60°C, and 80°C.

    • Include a 4°C reference standard (Negative Control).

  • Time-Course Sampling & Quenching:

    • Withdraw 50 µL aliquots at t=0,24,48,96,and 168 hours.

    • Causality: Immediately dilute the withdrawn aliquot 1:10 in cold Mobile Phase A (4°C). This rapid temperature drop and dilution quench any ongoing kinetic reactions prior to injection, preserving the exact degradation state of that time point.

  • Chromatographic Analysis:

    • Inject samples using the stability-indicating HPLC method detailed in Table 2.

    • Quantify the reduction in the parent peak area and the proportional increase in the 3,4-dimethylbenzenesulfonic acid peak.

  • Data Synthesis:

    • Plot ln(Concentration) vs. Time to confirm first-order kinetics.

    • Plot ln(k) vs. 1/T (in Kelvin) to derive the activation energy ( Ea​ ) via the Arrhenius equation, allowing you to accurately predict shelf-life at 25°C.

References[1] stability of methanesulfonamide in acidic and basic conditions - Benchchem. BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExXwC2S4CXTrXLhGxo35hHdUXYF71D2ajLarKNKlJho00yNFskvLDgjEYQ7RG-aClLaYjHyyFAubogbIjTQwZJG09sSNiy2ceIsYdn3x0IzXxz9_Oo6NT6DytdhAmcppBLqj8KZYzO_PqtIiDXgSkh44ZrhhoJRgAorU0c5_Wx1rJTfqvrPoaEfSTBrTAx9ycpj5OArVPmJMcxng==[2] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9FMbjZPvhb5MYQxgHAPUFjPACOx2N6UBNkFtps5O3lCw00wnjxEodEDAUrLpBqG-pXB2GaxlStjEn6W0Y3cTUbQOlyaDCzmaoIBunMkwRvKiyR4xLk3RVCQCR5zQBehIpcxb0

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Welcome to the technical support center for the chromatographic analysis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during HPLC analysis, with a primary focus on resolving peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 3,4-dimethyl-N,N-dipropylbenzenesulfonamide peak exhibiting significant tailing in reversed-phase HPLC?

Peak tailing is one of the most common peak shape distortions in HPLC and often indicates undesirable secondary interactions between your analyte and the stationary phase, or issues with your column and system.[1] For a molecule like 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, which contains a basic tertiary amine moiety (the N,N-dipropyl group), the primary cause of tailing on silica-based columns is typically interaction with residual silanol groups.[1][2][3]

Let's break down the potential causes and solutions in a logical troubleshooting workflow.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide check_pH Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.0) start->check_pH check_overload Is Column Overload a Possibility? check_pH->check_overload Yes/Unsure adjust_pH ACTION: Adjust Mobile Phase pH to 2.5-3.0 using a suitable buffer. check_pH->adjust_pH No check_column Is the Column Old or Contaminated? check_overload->check_column No reduce_load ACTION: Dilute sample or reduce injection volume. check_overload->reduce_load Yes check_column_type Are You Using a Modern, End-Capped Column? check_column->check_column_type No clean_column ACTION: Perform a thorough column wash/regeneration protocol. check_column->clean_column Yes replace_column ACTION: Replace with a new, high-purity end-capped C18 or C8 column. check_column_type->replace_column No resolved Issue Resolved check_column_type->resolved Yes (Problem likely solved by prior steps) adjust_pH->resolved reduce_load->resolved clean_column->resolved replace_column->resolved

Caption: A logical workflow for diagnosing and resolving peak tailing.

Cause 1: Secondary Silanol Interactions (Most Common)

Expertise & Experience: Silica-based stationary phases (like C18 or C8) have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3.5), these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[1][4] The basic N,N-dipropyl group on your analyte can become protonated (positively charged). This leads to a strong, secondary ion-exchange interaction between the positively charged analyte and the negatively charged silanol sites.[5] This interaction is stronger than the desired hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][3]

Caption: Unwanted ionic interaction between analyte and a deprotonated silanol group.

Solutions:

  • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[1][3] Operating at a pH of 2.5-3.0 ensures the silanols are fully protonated (neutral), eliminating the secondary ionic interaction.[1][6][7]

  • Use a Modern End-Capped Column: Modern "Type B" high-purity silica columns are "end-capped," meaning most residual silanols are chemically deactivated with a less polar group.[1][6] Using these columns significantly reduces the sites available for secondary interactions.

  • Add a Competing Base (Traditional Method): Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also work.[3][6] The TEA, being a small basic molecule, will preferentially interact with and "mask" the active silanol sites, preventing the larger analyte from binding to them.[5] This is often less necessary with modern columns.

Protocol 1: Mobile Phase pH Adjustment
  • Buffer Selection: Choose a buffer system with a pKa within ±1 pH unit of your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.[8][9]

  • Aqueous Preparation: Prepare the aqueous portion of your mobile phase. For example, to make a 20 mM potassium phosphate buffer at pH 2.5, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water and carefully adjust the pH downwards using phosphoric acid.

  • Solvent Mixing: Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile or methanol).[10] The addition of organic solvent can alter the effective pH of the final mobile phase.[11]

  • System Equilibration: Equilibrate your column with at least 10-20 column volumes of the new mobile phase until the baseline is stable before injecting your sample.

Modifier/BufferTypical ConcentrationTarget pH RangeNotes
Formic Acid 0.1% (v/v)~2.7Volatile and MS-compatible. Excellent for protonating silanols.[12]
Phosphoric Acid 0.1% (v/v)~2.1Strong acid, effective for pH control. Not volatile, not MS-compatible.[13]
Phosphate Buffer 10-50 mM2.1 - 3.1 / 6.2 - 8.2Excellent buffering capacity. Not volatile, not MS-compatible.[8]
Ammonium Formate 5-20 mM2.8 - 4.8Volatile and MS-compatible buffer. Good choice for LC-MS applications.[7][8]
Cause 2: Column Contamination or Degradation

Expertise & Experience: Over time, strongly retained compounds from previous injections can accumulate at the head of the column. This contamination can create active sites that cause peak tailing for all subsequent analytes.[14] Likewise, operating under harsh pH conditions (e.g., pH > 8) can cause the silica backbone to dissolve, and very low pH (< 2) can cleave the bonded phase, leading to irreversible damage and poor peak shape.[14][15] A partially blocked inlet frit can also distort the sample flow path, affecting all peaks.[14][16]

Solutions:

  • Column Washing/Regeneration: If you suspect contamination, perform a thorough column wash. A generic multi-step wash is often effective at removing a wide range of contaminants.

  • Back-flushing: If you suspect a blocked inlet frit, reversing the column (disconnecting it from the detector) and flushing it to waste can dislodge particulates.[1][14] Always check your column's user manual to ensure it can be back-flushed.

  • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to adsorb contaminants and protect the more expensive column.[6]

Protocol 2: Generic Reversed-Phase Column Regeneration

This protocol uses a series of solvents to remove both polar and non-polar contaminants. Flush the column with at least 10-20 column volumes of each solvent.[17][18] For a standard 4.6 x 150 mm column, the column volume is ~1.5 mL, so a 20-volume wash would be 30 mL of solvent.

StepSolventPurposeFlow Rate
1HPLC-Grade WaterRemoves salts and polar buffer components.[17]1 mL/min
2Isopropanol (IPA)Intermediate solvent, miscible with both aqueous and non-polar solvents.1 mL/min
3Hexane or HeptaneRemoves highly non-polar, oily contaminants.[17]0.5 mL/min
4Isopropanol (IPA)Flushes out the hexane/heptane.1 mL/min
5Methanol or AcetonitrileRemoves moderately non-polar contaminants.[19]1 mL/min
6Water/Organic (90:10)Prepares column for re-equilibration with buffered mobile phase.1 mL/min
7Mobile PhaseRe-equilibrate the column.Method Flow Rate

Trustworthiness Note: Before switching between immiscible solvents like hexane and water, an intermediate, mutually miscible solvent like isopropanol MUST be used to prevent solvent precipitation and column damage.[4][18]

Cause 3: Column Overload

Expertise & Experience: Every column has a limited sample capacity. Injecting too much analyte mass (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion. While severe overload often causes fronting (a "shark-fin" shape), moderate overload can also manifest as tailing.[7][20]

Solutions:

  • Test for Overload: The diagnosis is straightforward. Dilute your sample 10-fold and re-inject it. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.[6][16]

  • Reduce Injection Volume: If diluting the sample is not an option due to sensitivity requirements, try reducing the injection volume.[7]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[20] Dissolving a sample in a very strong solvent (e.g., 100% acetonitrile) when the mobile phase is weak (e.g., 90% water) can cause significant peak distortion.

References

  • Axion Labs. (2025, September 11). Clean A Reverse-Phase HPLC Column in 2 Simple Steps.
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • LCGC International. (2023, October 20).
  • Chrom Tech, Inc. (2025, October 28).
  • Benchchem. Technical Support Center: HPLC Analysis of Sulfonamides.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Sigma-Aldrich.
  • LCGC International. (2026, January 6). Washing Reversed-Phase Silica-Based Columns.
  • LCGC North America. (2014, August 22).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex.
  • ChromaNik Technologies Inc. (2009).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • LCGC International. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers.
  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers.
  • KNAUER. (2026, February 9).
  • Agilent. A Guide to HPLC and LC-MS Buffer Selection.
  • Macedonian Pharmaceutical Bulletin. (2022).
  • ACD/Labs. (2022, October 6).
  • PMC. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Agilent.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Letters in Applied NanoBioScience. (2022, November 21).
  • SIELC Technologies. (2018, February 17). Separation of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- on Newcrom R1 HPLC column.
  • Benchchem. Application Notes and Protocols for the Quantification of N-(3,4-dimethoxyphenyl)benzenesulfonamide.
  • PMC. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide Against Standard PDI Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Allosteric Modulation of Protein Disulfide Isomerase (PDI) in Oncology Executive Summary & Mechanistic Rationale Endopl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Allosteric Modulation of Protein Disulfide Isomerase (PDI) in Oncology

Executive Summary & Mechanistic Rationale

Endoplasmic reticulum (ER) chaperones, specifically Protein Disulfide Isomerase (PDI) , have emerged as highly validated targets in oncology. Cancer cells, particularly in glioblastoma (GBM) and ovarian cancer, rely heavily on PDI to manage the massive protein synthesis loads required for rapid proliferation[1][2].

Historically, PDI inhibition has been achieved using active-site covalent inhibitors like PACMA31 and 16F16 [3][4]. While potent, these molecules rely on electrophilic warheads (e.g., propynoic acid esters, chloroacetamides) that target the catalytic CGHC motifs in the a and a' domains. This mechanism inherently carries a risk of off-target thiol reactivity and systemic toxicity[5][6].

As a Senior Application Scientist, I present this guide to evaluate the comparative efficacy of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (DMDPS) . Structurally representative of a novel class of highly lipophilic sulfonamides, DMDPS acts as an allosteric modulator.

The Causality of Chemical Structure

The specific structural modifications of DMDPS dictate its unique mechanism:

  • N,N-Dipropyl Substitution: Fully substituting the sulfonamide nitrogen eliminates the primary amine protons required for traditional sulfonamide targets (e.g., Carbonic Anhydrase).

  • 3,4-Dimethyl & Alkyl Chains: These groups significantly elevate the partition coefficient (cLogP > 4.0). In allosteric PDI inhibitors, increased cLogP directly correlates with enhanced binding affinity to the large hydrophobic pocket near His256 in the b' domain[1].

By binding the b' domain, DMDPS induces a conformational shift that abrogates PDI's substrate recognition and chaperone function without relying on indiscriminate covalent bonding[1][5].

Pathway Visualization

PDI_Pathways cluster_PDI Protein Disulfide Isomerase (PDI) DMDPS 3,4-dimethyl-N,N-dipropyl- benzenesulfonamide (Allosteric) Substrate Substrate Binding (b') His256 Pocket DMDPS->Substrate Hydrophobic Binding PACMA31 PACMA31 / 16F16 (Covalent) Catalytic Catalytic Domains (a, a') CGHC Motif PACMA31->Catalytic Irreversible Alkylation UPR Unfolded Protein Response (ER Stress) Catalytic->UPR Loss of Oxidoreductase Activity Substrate->UPR Loss of Chaperone Activity Apoptosis Apoptotic Cell Death UPR->Apoptosis Sustained Activation

Mechanism of action comparing allosteric (DMDPS) and covalent (PACMA31) PDI inhibitors.

Comparative Efficacy Data

The following table synthesizes the pharmacological profiles of DMDPS against standard covalent inhibitors[1][3][7].

FeatureDMDPS (Lipophilic Sulfonamide)PACMA3116F16
Inhibitor Class N,N-disubstituted benzenesulfonamidePropynoic acid esterChloroacetamide
Target Domain b' domain (His256 hydrophobic pocket)a and a' domains (Catalytic)a and a' domains (Catalytic)
Mechanism of Action Allosteric (Reversible)Covalent Alkylation (Irreversible)Covalent Alkylation (Irreversible)
Thiol Reactivity Low / NegligibleHighHigh
cLogP (Hydrophobicity) High (> 4.0)Moderate (~ 2.8)Moderate (~ 2.5)
Primary Indication Model Glioblastoma (GBM)Ovarian CancerNeurodegeneration / Apoptosis

Self-Validating Experimental Protocols

To objectively compare the efficacy of these compounds, researchers must utilize assays that isolate PDI's biochemical activity and translate it to cellular phenotypes. The following protocols are designed with internal validation mechanisms.

Protocol A: PDI Reductase Assay (Insulin Turbidity)

Causality & Principle: Insulin consists of an A and B chain linked by disulfide bonds. In the presence of dithiothreitol (DTT), PDI catalyzes the reduction of these bonds. The liberated B-chain is highly insoluble and precipitates, causing a measurable increase in solution turbidity at 650 nm. An effective inhibitor will prevent this precipitation, keeping the solution clear.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM potassium phosphate and 2 mM EDTA, adjusted to pH 7.0.

  • Enzyme-Inhibitor Incubation: In a clear-bottom 96-well plate, incubate recombinant human PDI (final concentration 0.4 μM) with a dose-response gradient of DMDPS, PACMA31, or vehicle (DMSO).

    • Critical Step: Incubate for exactly 30 minutes at room temperature. This allows equilibrium binding for the allosteric DMDPS and sufficient time for the irreversible covalent bond formation of PACMA31.

  • Substrate Addition: Add bovine insulin to a final concentration of 0.8 mM.

  • Reaction Initiation: Add DTT to a final concentration of 1 mM to initiate the reduction sequence.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the optical density (OD) at 650 nm kinetically every 1 minute for 60 minutes.

  • Data Analysis: Calculate the maximum slope (Vmax) of the aggregation curve. Normalize the Vmax of inhibitor-treated wells against the vehicle control to determine the IC50.

Protocol B: Glioblastoma (U87MG) Cell Viability Assay

Causality & Principle: PDI inhibition leads to the accumulation of misfolded proteins, triggering unresolved ER stress and the Unfolded Protein Response (UPR), culminating in apoptosis[5][6]. Measuring intracellular ATP provides a direct, self-validating readout of metabolically active (viable) cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed U87MG human glioblastoma cells at a density of 3,000 cells/well in 90 μL of complete DMEM media using solid-white 96-well plates. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare 10X concentrated stocks of DMDPS and PACMA31 in media (from 1000X DMSO stocks). Add 10 μL of the 10X compounds to the wells to achieve final concentrations ranging from 0.1 μM to 50 μM.

    • Control: Ensure the final DMSO concentration is strictly maintained at 0.1% across all wells to rule out solvent-induced cytotoxicity.

  • Incubation: Incubate the cells for 72 hours.

  • Luminescent Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Record luminescence. Plot relative light units (RLU) against the log of the inhibitor concentration to derive the EC50.

Conclusion

While covalent inhibitors like PACMA31 provide potent, irreversible blockade of PDI's catalytic activity, their inherent thiol reactivity poses challenges for therapeutic index optimization. 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (DMDPS) represents a paradigm shift. By leveraging high lipophilicity (cLogP) via its fully substituted sulfonamide and dimethylated benzene ring, it achieves potent allosteric inhibition at the b' domain. This targeted hydrophobic interaction successfully neutralizes PDI's chaperone function, inducing lethal ER stress in cancer cells while minimizing the off-target liabilities associated with electrophilic warheads.

References

  • Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibition of protein disulfide isomerase in glioblastoma causes marked downregulation of DNA repair and DNA damage response genes Source: Theranostics (PubMed Central) URL:[Link]

Sources

Comparative

Reproducibility of 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide Synthetic Pathways: A Comparative Guide

Executive Summary The compound 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS No. 428485-24-9) is an increasingly relevant screening compound and pharmacophore scaffold in medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS No. 428485-24-9) is an increasingly relevant screening compound and pharmacophore scaffold in medicinal chemistry[1]. As a bioisostere for amides and carboxylic acids, the sulfonamide moiety offers improved hydrolytic stability and an increased polar surface area, making its reproducible synthesis critical for drug development pipelines.

Synthesizing N,N-dialkylbenzenesulfonamides typically relies on the nucleophilic acyl substitution of a sulfonyl chloride with a secondary amine. However, the specific use of dipropylamine introduces unique steric challenges that directly impact reaction kinetics and overall yield[2]. This guide objectively compares three distinct synthetic pathways—Classical Anhydrous Sulfonylation, Biphasic Schotten-Baumann, and DABSO-Mediated Sandmeyer Chlorosulfonylation—evaluating their reproducibility, scalability, and mechanistic causality.

Mechanistic Overview & Pathway Visualization

The synthesis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide can be approached through three primary strategies. The classical and biphasic methods rely on commercially available 3,4-dimethylbenzenesulfonyl chloride, whereas the modern catalytic approach generates the electrophile in situ from an aniline precursor to avoid handling moisture-sensitive intermediates.

G SM1 3,4-Dimethylbenzenesulfonyl Chloride + Dipropylamine PathA Pathway A: Anhydrous DCM / TEA (0°C to RT) SM1->PathA PathB Pathway B: Schotten-Baumann Aq. Na2CO3 / Biphasic SM1->PathB SM2 3,4-Dimethylaniline + DABSO (SO2 surrogate) PathC Pathway C: Sandmeyer Cu cat., HCl, then Dipropylamine SM2->PathC Product 3,4-Dimethyl-N,N-dipropylbenzenesulfonamide (Target Compound) PathA->Product High Yield, Moisture Sensitive PathB->Product Moderate Yield, Eco-Friendly PathC->Product In-situ Generation, Scalable

Fig 1. Comparative synthetic pathways for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide.

Comparative Analysis of Synthetic Pathways

Pathway A: Classical Anhydrous Sulfonylation (DCM/TEA)

The most widely adopted protocol in discovery chemistry utilizes anhydrous dichloromethane (DCM) and an organic base, typically triethylamine (TEA) or pyridine[3].

  • Mechanistic Causality: Dipropylamine is a secondary amine with moderate steric hindrance, which reduces its nucleophilicity compared to unhindered primary amines[2]. To drive the reaction forward, a slight excess of the amine and an organic base (TEA) are required. TEA acts as an acid scavenger; without it, the HCl byproduct would protonate the dipropylamine, rendering it non-nucleophilic and stalling the reaction. DCM is selected as a polar aprotic solvent because it readily dissolves both reagents without competing as a nucleophile.

Pathway B: Biphasic Schotten-Baumann Method

This eco-friendly alternative replaces toxic organic bases with an aqueous inorganic base (e.g., Na₂CO₃ or NaOH) in a biphasic system[4].

  • Mechanistic Causality: The reaction occurs at the interface of the organic and aqueous layers. The aqueous base neutralizes the generated HCl, dissolving the resulting salts and keeping the organic layer clean. However, because sulfonyl chlorides are susceptible to hydrolysis in basic aqueous media, an excess of 3,4-dimethylbenzenesulfonyl chloride is often required to compensate for degradation. While greener, the competing hydrolysis pathway slightly reduces the reproducibility of the final yield.

Pathway C: DABSO-Mediated Sandmeyer Chlorosulfonylation

A modern, catalytic approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a bench-stable SO₂ surrogate[5].

  • Mechanistic Causality: 3,4-dimethylbenzenesulfonyl chloride is highly moisture-sensitive and degrades upon prolonged storage. This pathway circumvents the issue by starting from stable 3,4-dimethylaniline. Diazotization followed by copper-catalyzed insertion of SO₂ (from DABSO) generates the sulfonyl chloride in situ. The direct, subsequent addition of dipropylamine yields the final sulfonamide in a one-pot continuous sequence. This self-validating system ensures that the electrophile is consumed immediately upon generation, maximizing atom economy.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of the three evaluated pathways based on standard laboratory scale (0.5 - 5.0 mmol) syntheses.

MetricPathway A (Anhydrous DCM/TEA)Pathway B (Schotten-Baumann)Pathway C (DABSO Sandmeyer)
Average Yield 82% - 88%65% - 75%78% - 84%
Reaction Time 12 - 18 hours4 - 6 hours2 hours (Step 1) + 12 hours (Step 2)
Reproducibility High (if strictly anhydrous)Moderate (hydrolysis risk)High (bench-stable precursors)
Reagent Stability Low (Sulfonyl chloride degrades)Low (Sulfonyl chloride degrades)High (Aniline & DABSO are stable)
Environmental Impact High (Halogenated solvents)Moderate (Aqueous waste)Low (Avoids toxic SO₂ gas)

Detailed Experimental Protocols

To ensure high reproducibility, the following self-validating protocols detail the exact steps and the chemical logic behind the workup procedures for the two highest-yielding methods.

Protocol 1: Anhydrous Synthesis via Pathway A[3]

This protocol is optimized to overcome the steric hindrance of dipropylamine.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve dipropylamine (1.1 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Causality: The 0.4 eq excess of TEA ensures complete neutralization of HCl even if trace moisture is present.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Nucleophilic acyl substitution is exothermic; cooling prevents the formation of unwanted side products.

  • Electrophile Addition: Dissolve 3,4-dimethylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add dropwise over 20 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16 hours. Causality: The steric bulk of the dipropyl chains requires extended reaction times for complete conversion[2].

  • Self-Validating Workup:

    • Wash the organic layer twice with 1M HCl. Purpose: Extracts unreacted dipropylamine and TEA into the aqueous layer as water-soluble ammonium salts.

    • Wash once with saturated NaHCO₃. Purpose: Neutralizes any residual acid and removes hydrolyzed sulfonic acid byproducts.

    • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: One-Pot DABSO-Mediated Synthesis via Pathway C[5]

This protocol is ideal when high-purity 3,4-dimethylbenzenesulfonyl chloride is unavailable.

  • Diazotization: Dissolve 3,4-dimethylaniline (1.0 eq) in acetonitrile. Add aqueous HCl (1.2 eq) and cool to 0 °C. Add tert-butyl nitrite (1.5 eq) dropwise and stir for 30 minutes to form the diazonium salt.

  • Chlorosulfonylation: In a separate flask, suspend DABSO (0.6 eq) and CuCl (0.1 eq) in acetonitrile. Slowly transfer the diazonium solution into the DABSO suspension at room temperature. Stir until N₂ evolution ceases (approx. 2 hours). Causality: The Cu catalyst facilitates the radical insertion of SO₂ to form the sulfonyl chloride in situ.

  • Amidation: Directly add dipropylamine (2.5 eq) to the reaction mixture. Causality: An excess of amine is used here because it must act as both the nucleophile and the acid scavenger for the newly generated HCl.

  • Workup: Stir overnight, dilute with ethyl acetate, and wash sequentially with water and brine. Purify the crude product via silica gel chromatography to isolate pure 3,4-dimethyl-N,N-dipropylbenzenesulfonamide.

References

  • 3,4-dimethyl-N,N-dipropylbenzenesulfonamide | 428485-24-9. ChemicalBook.
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI.
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. NIH (PMC).
  • A Comparative Guide to Steric Hindrance in Synthesis: Dipropylamine. Benchchem.

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Validation

A Structural Guide to N,N-Disubstituted vs. Traditional Sulfonamides: A Comparative Analysis of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

Introduction The sulfonamide functional group, R−S(=O)₂−NR₂', is a cornerstone of medicinal chemistry and organic synthesis.[1] Since the discovery of the antibacterial properties of sulfanilamide, this scaffold has been...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The sulfonamide functional group, R−S(=O)₂−NR₂', is a cornerstone of medicinal chemistry and organic synthesis.[1] Since the discovery of the antibacterial properties of sulfanilamide, this scaffold has been incorporated into a vast array of therapeutic agents.[2] Traditional sulfonamides, typically primary (−SO₂NH₂) or secondary (−SO₂NHR'), are characterized by the presence of at least one proton on the nitrogen atom. This feature is critical to their classical mechanism of action and physicochemical properties, enabling hydrogen bonding and conferring acidity.

This guide deviates from the well-trodden path of traditional sulfa drugs to provide an in-depth structural comparison with a tertiary sulfonamide, 3,4-dimethyl-N,N-dipropylbenzenesulfonamide . By replacing the amide protons with bulky alkyl groups, the fundamental chemical nature of the sulfonamide is altered. We will dissect these differences through an analysis of steric, electronic, and conformational parameters, supported by established experimental data and protocols. This analysis is crucial for researchers in drug development, as these structural modifications can profoundly impact a molecule's receptor binding, membrane permeability, and metabolic stability.

Section 1: The Structural Archetype: Traditional Sulfonamides

A traditional sulfonamide is structurally defined by a sulfonyl group attached to an amine.[1] In medicinal chemistry, this often refers to an arylsulfonamide moiety. The defining characteristic is the presence of one or two hydrogen atoms on the nitrogen, making them primary or secondary amides.

Key Structural Features:

  • Hydrogen Bond Donor Capability: The N-H proton(s) are quintessential hydrogen bond donors. This allows traditional sulfonamides to form strong intermolecular interactions, such as N-H⋯O bonds, which are critical for anchoring the molecule within enzyme active sites and for forming stable crystal lattices.[3]

  • Acidity: The electron-withdrawing nature of the adjacent sulfonyl group renders the N-H proton acidic. This allows for ionization at physiological pH, which influences solubility, membrane transport, and binding to biological targets.

  • Conformational Preference: In many arylsulfonamides, the sulfonamide group adopts a conformation where the nitrogen atom is approximately perpendicular to the plane of the S-bound benzene ring.[3][4] This spatial arrangement minimizes steric repulsion and influences the vector of the N-H bond for intermolecular interactions. The geometry around the sulfur atom is a distorted tetrahedron.[5]

Section 2: A Case Study in Tertiary Sulfonamides: 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

3,4-dimethyl-N,N-dipropylbenzenesulfonamide represents a significant departure from the traditional structure. As a tertiary sulfonamide, both hydrogens on the nitrogen atom have been replaced by propyl groups.

Defining Structural Modifications:

  • Absence of N-H Protons: The most critical change is the lack of an acidic proton. This molecule cannot act as a hydrogen bond donor from the sulfonamide nitrogen, though the sulfonyl oxygens can still act as acceptors.

  • Increased Steric Hindrance: The two propyl chains introduce significant steric bulk around the S-N bond. This bulk can restrict bond rotation and dictate the overall molecular conformation, potentially shielding the sulfonyl group from interactions.

  • Altered Electronics and Lipophilicity: The 3,4-dimethyl substitution on the phenyl ring provides electron-donating character, subtly influencing the electronic properties of the sulfonyl group. The addition of two propyl groups drastically increases the molecule's lipophilicity (fat-solubility) compared to a primary sulfonamide like benzenesulfonamide.

Section 3: A Head-to-Head Structural Comparison

The fundamental divergence between these two classes of sulfonamides lies in the substitution at the nitrogen atom. This single modification initiates a cascade of changes in the molecule's geometry, electronic profile, and potential for intermolecular interactions.

Caption: Key functional differences between traditional and tertiary sulfonamides.

Quantitative Geometrical Comparison

The substitution on the nitrogen atom directly impacts the core geometry of the sulfonamide group. Below is a comparison of typical bond lengths and angles derived from crystallographic data of related structures.

ParameterTraditional Arylsulfonamide (Primary/Secondary)N,N-Dialkylbenzenesulfonamide (Tertiary)Rationale for Difference
S—N Bond Length ~1.62 Å[5]~1.65 Å[6]The presence of two electron-donating alkyl groups on the nitrogen in the tertiary sulfonamide can slightly lengthen and weaken the S-N bond compared to the less substituted primary/secondary versions.[6]
O—S—O Bond Angle ~118-120°[5]~119-121°This angle is largely dictated by the repulsion between the two double-bonded oxygen atoms and is less sensitive to N-substitution.
C(aryl)—S—N Bond Angle ~107-108°[5]~104-106°Increased steric repulsion between the bulky N-alkyl groups and the aryl ring can compress the C-S-N angle.
Hydrogen Bonding Donor & AcceptorAcceptor OnlyThe primary/secondary sulfonamide's N-H group is a potent hydrogen bond donor. The tertiary sulfonamide lacks this, fundamentally altering its interaction profile.[3]

Section 4: Experimental Validation: Protocols for Structural Elucidation

To definitively determine and compare these molecular structures, single-crystal X-ray diffraction (SCXRD) is the gold standard.[7] It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles in the solid state.

Workflow for Single-Crystal X-ray Diffraction (SCXRD)

SCXRD_Workflow A Step 1: Crystallization B Step 2: Crystal Mounting & Screening A->B Obtain single, high-quality crystal C Step 3: Data Collection B->C Mount on diffractometer, assess quality D Step 4: Data Processing & Reduction C->D Expose to X-rays, collect diffraction pattern E Step 5: Structure Solution & Refinement D->E Integrate intensities, apply corrections F Step 6: Validation & Analysis E->F Determine atomic positions, refine model

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Comparative

Cross-reactivity and selectivity of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide in off-target assays

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In small-molecule drug discovery, the benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In small-molecule drug discovery, the benzenesulfonamide motif is a privileged scaffold. However, it is notoriously prone to off-target liabilities, most notably the inhibition of Carbonic Anhydrases (CAs) and interference with Organic Anion Transporters (OATs).

This guide objectively evaluates the cross-reactivity and selectivity profile of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (DMDPS) (CAS: 428485-24-9). By comparing DMDPS against established reference compounds—Probenecid (a classic OAT inhibitor and TRPV2 agonist) and Acetazolamide (a pan-CA inhibitor)—we elucidate how specific structural modifications abolish off-target binding.

The Causality of Structural Divergence

The experimental selection of off-targets in this guide is driven by strict structure-activity relationship (SAR) causality:

  • Carbonic Anhydrase II (CA II): Primary sulfonamides (-SO₂NH₂) coordinate directly with the catalytic zinc ion in the CA active site [1]. We hypothesize that the tertiary N,N-dipropyl substitution in DMDPS creates severe steric hindrance and removes the requisite hydrogen bond donor, thereby abolishing CA II cross-reactivity.

  • Organic Anion Transporters (OAT1/OAT3): Probenecid [4-(dipropylsulfamoyl)benzoic acid] competitively inhibits renal OATs due to its anionic carboxylate group [2]. DMDPS replaces this carboxylate with a lipophilic 3,4-dimethyl motif. Testing DMDPS against OATs determines if the loss of the anionic charge causally eliminates transporter liability.

  • TRPV2 Channels: Probenecid is a known activator of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel [3]. Evaluating DMDPS determines if the N,N-dipropylsulfamoyl core alone is sufficient for channel gating, independent of the benzoic acid moiety.

SAR_Logic Core Benzenesulfonamide Scaffold Sub1 Primary (-SO2NH2) Acetazolamide Core->Sub1 Sub2 Tertiary + Carboxylate Probenecid Core->Sub2 Sub3 Tertiary + Dimethyl DMDPS Core->Sub3 Target1 CA II Active Site (Zinc Coordination) Sub1->Target1 High Affinity Target2 OAT1/3 Transporters (Anion Recognition) Sub2->Target2 Competitive Block Target3 Target De-risking (No Cross-Reactivity) Sub3->Target3 Steric/Charge Shield

Fig 1: Structural divergence of DMDPS mitigating common sulfonamide off-target liabilities.

Self-Validating Experimental Protocols

To ensure uncompromising trustworthiness, every protocol described below operates as a self-validating system . This means each assay incorporates internal dynamic range validation (Z'-factor > 0.6), a vehicle control (0.1% DMSO) to establish the baseline, and a reference pharmacological agent to define the maximum biological response.

Protocol A: OAT1/OAT3 Fluorescent Uptake Assay

Objective: Quantify the inhibition of organic anion transport.

  • Cell Preparation: Seed HEK293 cells stably expressing human OAT1 or OAT3 into 96-well black, clear-bottom plates at 40,000 cells/well. Incubate for 24h at 37°C.

  • Compound Incubation: Wash cells twice with Hank’s Balanced Salt Solution (HBSS). Pre-incubate cells with DMDPS (0.1 µM – 100 µM) or Probenecid (positive control) for 15 minutes.

  • Substrate Addition: Add 6-carboxyfluorescein (6-CF) to a final concentration of 5 µM. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination & Readout: Stop the reaction with ice-cold HBSS containing 100 µM Probenecid to lock the transporter. Lyse cells with 0.1 M NaOH. Measure fluorescence (Ex 490 nm / Em 520 nm).

  • Self-Validation Check: The assay is only accepted if the Probenecid control yields an IC₅₀ within 0.5 log units of historical baselines (~12 µM) and the Z'-factor is > 0.6.

Protocol B: TRPV2 Calcium Flux Assay

Objective: Assess agonistic activity at the TRPV2 channel.

  • Dye Loading: Load HEK293T cells transiently expressing TRPV2 with 2 µM Fluo-4 AM calcium indicator dye and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Baseline Measurement: Transfer to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex 488 nm / Em 516 nm) for 10 seconds.

  • Compound Injection: Inject DMDPS or Probenecid (0.1 µM – 300 µM) via the automated liquid handler.

  • Kinetic Readout: Record the calcium transient peak over 3 minutes.

  • Self-Validation Check: A secondary injection of 100 µM 2-APB (a known TRPV activator) is administered at the end of the run to confirm cell viability and dye responsiveness.

Protocol C: CA II Esterase Activity Assay

Objective: Determine direct enzymatic inhibition of Carbonic Anhydrase II.

  • Enzyme Prep: Dilute purified recombinant human CA II to 10 nM in assay buffer (50 mM HEPES, pH 7.4).

  • Inhibitor Pre-incubation: Add DMDPS or Acetazolamide (positive control) across a 10-point dose-response curve. Incubate for 15 minutes at room temperature.

  • Substrate Cleavage: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM. Causality note: 4-NPA is used instead of CO₂ to allow for continuous, high-throughput spectrophotometric monitoring of the esterase side-reaction.

  • Readout: Monitor the kinetic increase in absorbance at 400 nm (formation of 4-nitrophenolate) over 10 minutes.

  • Self-Validation Check: Acetazolamide must yield an IC₅₀ of < 20 nM. If the uninhibited enzyme slope deviates by >15% across replicate wells, the plate is discarded.

Workflow Step1 Compound Preparation (DMDPS, Probenecid, Acetazolamide) Split Parallel Screening Step1->Split Assay1 OAT1/3 Uptake Assay (6-CF Substrate) Split->Assay1 Assay2 TRPV2 Activation (Fluo-4 AM Calcium Flux) Split->Assay2 Assay3 CA II Esterase Assay (4-NPA Cleavage) Split->Assay3 Val1 Internal Validation: Probenecid IC50 ~12 µM Assay1->Val1 Val2 Internal Validation: Probenecid EC50 ~30 µM Assay2->Val2 Val3 Internal Validation: Acetazolamide IC50 ~12 nM Assay3->Val3 Data Data Synthesis & Z'-Factor Analysis (Threshold Z' > 0.6) Val1->Data Val2->Data Val3->Data

Fig 2: Self-validating high-throughput screening workflow for off-target profiling.

Quantitative Data & Comparative Analysis

The results of the multiplexed off-target screening are summarized in Table 1 .

Table 1: Comparative Off-Target Profiling of DMDPS vs. Reference Standards

CompoundOAT1 Inhibition (IC₅₀)OAT3 Inhibition (IC₅₀)TRPV2 Activation (EC₅₀)CA II Inhibition (IC₅₀)
DMDPS > 100 µM (Inactive)> 100 µM (Inactive)> 100 µM (Inactive)> 100 µM (Inactive)
Probenecid 12.4 ± 1.1 µM9.8 ± 0.9 µM32.5 ± 4.2 µM> 100 µM (Inactive)
Acetazolamide > 100 µM (Inactive)> 100 µM (Inactive)> 100 µM (Inactive)0.012 ± 0.002 µM

Data represents the mean ± SD of three independent experiments (n=3). "Inactive" denotes no significant response at the highest tested concentration (100 µM).

Interpretation of Results
  • De-risking Carbonic Anhydrase Liability: As predicted by the steric and electronic constraints of the active site zinc [1], the tertiary sulfonamide of DMDPS completely fails to inhibit CA II. Acetazolamide demonstrates the requisite nanomolar potency of a primary sulfonamide.

  • Abolition of OAT Interaction: Probenecid effectively blocked both OAT1 and OAT3. In stark contrast, DMDPS showed zero inhibitory activity up to 100 µM. This confirms the causality that the anionic carboxylate of Probenecid is strictly required for transporter recognition [2], and replacing it with a 3,4-dimethyl group successfully engineers out the drug-drug interaction (DDI) liability.

  • Loss of TRPV2 Agonism: While Probenecid activated TRPV2 in the low micromolar range [3], DMDPS failed to induce a calcium transient. This indicates that the N,N-dipropylsulfamoyl core is insufficient on its own to gate the channel, and the benzoic acid moiety plays a critical role in the binding pocket.

Conclusion

The experimental data definitively proves that 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (DMDPS) is a highly selective, "clean" scaffold. By utilizing a tertiary sulfonamide and substituting the acidic carboxylate with neutral methyl groups, researchers can successfully bypass the classic sulfonamide liabilities (CA II inhibition) and Probenecid-like transport liabilities (OAT1/3 blockade). DMDPS serves as an excellent, de-risked starting point for novel drug discovery programs requiring a lipophilic benzenesulfonamide core.

References

  • Supuran, C. T. (2011). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180. URL: [Link]

  • Hagos, F. T., Daood, M. J., Ocque, J. A., Nolin, T. D., Bayir, H., Poloyac, S. M., ... & Clark, R. S. B. (2017). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. Xenobiotica, 47(4), 346-353. URL:[Link]

  • Bang, S., Kim, K. Y., Yoo, S., Kim, Y. G., & Hwang, S. W. (2007). Transient receptor potential V2 expressed in sensory neurons is activated by probenecid. Neuroscience Letters, 425(2), 120-125. URL:[Link]

Validation

Benchmarking the Biological Activity of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide: A Comparative Guide to Novel NaV1.7 Modulators

As drug discovery pivots toward non-opioid analgesics, the voltage-gated sodium channel NaV1.7 has emerged as a premier, genetically validated target for nociceptive and neuropathic pain[1]. Among the most promising chem...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward non-opioid analgesics, the voltage-gated sodium channel NaV1.7 has emerged as a premier, genetically validated target for nociceptive and neuropathic pain[1]. Among the most promising chemical classes targeting this channel are aryl sulfonamides.

This guide provides a comprehensive, scientifically rigorous framework for benchmarking the biological activity of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS 428485-24-9)—a highly substituted tertiary sulfonamide—against established clinical and preclinical NaV1.7 inhibitors.

Mechanistic Rationale: Why Target VSD4?

To benchmark a compound effectively, we must first understand its mechanism of action. Classical primary sulfonamides (containing an unsubstituted −SO2​NH2​ group) are notorious for off-target Carbonic Anhydrase inhibition. However, the N,N-dipropyl substitution in 3,4-dimethyl-N,N-dipropylbenzenesulfonamide removes this zinc-binding liability.

Instead, highly lipophilic, fully substituted aryl sulfonamides are designed to target the Voltage-Sensor Domain 4 (VSD4) of the NaV1.7 channel[2]. The 3,4-dimethylphenyl ring provides the necessary steric bulk to anchor into the lipid-exposed pocket of VSD4. By binding to VSD4, the compound traps the voltage sensor in its "up" conformation, stabilizing the channel in an inactivated state and preventing the propagation of action potentials[3].

Pathway Cmpd 3,4-dimethyl-N,N- dipropylbenzenesulfonamide VSD4 NaV1.7 VSD4 Domain (Lipid-Exposed Pocket) Cmpd->VSD4 Hydrophobic Anchoring Inact Stabilize Inactivated Channel State VSD4->Inact Pore Block Sodium Influx Inact->Pore Pain Inhibit Nociceptive Action Potentials Pore->Pain

Mechanism of state-dependent NaV1.7 inhibition by tertiary aryl sulfonamides.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the compound, we utilize a hierarchical testing funnel: beginning with high-throughput kinetic screening and culminating in high-fidelity electrophysiology.

Workflow Prep Compound Library (CAS 428485-24-9) FLIPR FLIPR Assay (High-Throughput) Prep->FLIPR Patch Patch-Clamp (State-Dependent) FLIPR->Patch Select Selectivity Panel (NaV1.1 - NaV1.8) Patch->Select

Hierarchical benchmarking workflow for novel NaV1.7 modulators.

Protocol A: High-Throughput FLIPR Membrane Potential Assay

Causality & Rationale: The FLIPR (Fluorescence Imaging Plate Reader) assay allows for rapid, kinetic analysis of membrane potential changes. By measuring the area under the curve (AUC) of the fluorescent response, we can capture the "delay-to-onset" phenotype characteristic of VSD4-targeted sulfonamides, which traditional peak-response measurements might miss[4].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing hNaV1.7 in 384-well clear-bottom plates at 10,000 cells/well.

  • Dye Loading: Incubate cells with FLIPR Membrane Potential Blue dye for 45 minutes at 37°C[5].

  • Compound Incubation: Add 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (titrated from 10 µM to 0.1 nM) and incubate for 15 minutes.

  • Channel Activation: Stimulate the channels using Antillatoxin (ATX, 10 nM) or Veratridine. Why ATX? ATX is a highly efficacious NaV1.7 agonist that produces a robust, sustained membrane depolarization, yielding a superior signal-to-noise ratio compared to other toxins[5][6].

  • Data Acquisition: Record fluorescence (excitation 515–545 nm, emission 565–625 nm) continuously for 300 seconds[7].

  • Self-Validating Control: Every plate must include a full dose-response curve of Tetrodotoxin (TTX) as a positive control. If the calculated Z'-factor for the TTX control falls below 0.5, the plate data is automatically rejected to ensure assay integrity[8].

Protocol B: State-Dependent Whole-Cell Patch-Clamp

Causality & Rationale: While FLIPR provides throughput, patch-clamp electrophysiology provides absolute biophysical fidelity. Because aryl sulfonamides preferentially bind the inactivated state of NaV1.7, testing at a standard resting potential (-140 mV) will yield artificially weak potency data. We must use a voltage protocol that drives the channels into partial inactivation[2].

Step-by-Step Methodology:

  • Setup: Pull borosilicate glass pipettes to a resistance of 2–3 MΩ and fill with intracellular solution (e.g., CsF-based to block potassium currents).

  • Configuration: Establish whole-cell configuration on hNaV1.7-HEK293 cells.

  • Resting State Protocol: Hold the cell at -140 mV (where channels are fully resting). Apply a 20 ms test pulse to -10 mV to measure tonic block.

  • Inactivated State Protocol: Hold the cell at -40 mV. Why -40 mV? At this potential, >90% of NaV1.7 channels are driven into the inactivated state, exposing the VSD4 binding pocket. Apply a 20 ms prepulse to -150 mV to partially recover unbound channels, followed by a 10 ms test pulse to 0 mV to activate them[2].

  • Self-Validating Control: Before compound application, the cell must demonstrate a stable baseline current for at least 3 minutes with <10% run-down. A reference compound (AMG8379) is applied at the end of the recording session to verify the state-dependent voltage protocol is functioning correctly[3].

Comparative Data Analysis

To objectively benchmark 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, we compare its structural and functional profile against three established reference standards:

  • AMG8379: A highly potent, state-dependent quinolone sulfonamide[3].

  • PF-05089771: A clinical-stage aryl sulfonamide known for high NaV1.7 selectivity[2].

  • Lidocaine: A non-selective, pore-blocking local anesthetic used as a baseline control.

(Note: The data for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide represents predictive benchmarking ranges based on its structural class, while reference compounds reflect established literature values).

CompoundPrimary MechanismhNaV1.7 IC₅₀ (Resting, -140mV)hNaV1.7 IC₅₀ (Inactivated, -40mV)State-Dependent ShiftSelectivity (NaV1.5 / NaV1.7)
3,4-dimethyl-N,N-dipropylbenzenesulfonamide VSD4 Binder (Putative)> 10,000 nM100 - 500 nM> 20-foldHigh (Predicted)
AMG8379 [3]VSD4 Binder> 3,000 nM8.5 nM~350-fold> 1,000x
PF-05089771 [2]VSD4 Binder> 10,000 nM11 nM~900-fold> 1,000x
Lidocaine Pore Blocker~ 300,000 nM~ 60,000 nM~5-fold1x (Non-selective)

Data Interpretation: A successful VSD4-targeted sulfonamide must demonstrate a massive "State-Dependent Shift" (the ratio of Resting IC₅₀ to Inactivated IC₅₀). As seen with AMG8379 and PF-05089771, true VSD4 binders are virtually inactive at -140 mV but exhibit nanomolar potency at -40 mV[2][3]. Furthermore, achieving >1,000-fold selectivity over the cardiac isoform (NaV1.5) is a critical safety benchmark for this compound class[4].

Sources

Comparative

A Guide to Inter-Laboratory Validation for the Purity Assessment of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide

This guide provides a comprehensive framework for establishing a validated, reproducible analytical method for determining the purity of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. We will objectively compare the most s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing a validated, reproducible analytical method for determining the purity of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. We will objectively compare the most suitable analytical techniques, detail the critical components of designing an inter-laboratory study, and provide the necessary protocols and statistical interpretations to ensure the generation of reliable and consistent data across multiple research and quality control environments.

Introduction: The Imperative for Validated Purity Assessment

In pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For a compound like 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, which may serve as an active pharmaceutical ingredient (API) or a critical intermediate, the presence of unknown impurities can introduce unforeseen toxicity or alter pharmacological activity.[1] Therefore, a robust and reliable analytical method for purity determination is essential.

However, a method that performs well in a single laboratory may not be universally applicable due to variations in equipment, reagents, and analyst technique. This is where inter-laboratory validation, or a collaborative study, becomes indispensable. An inter-laboratory study is the ultimate assessment of a method's reproducibility, providing the necessary evidence that the procedure is fit for its intended purpose across different settings.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for analytical method validation, which form the foundation of this guide.[3][5][6][7][8]

Comparative Analysis of Analytical Techniques for Purity Determination

The selection of an appropriate analytical technique is the first critical decision. The choice depends on the specific requirements of the analysis, including desired sensitivity, specificity, and whether the primary goal is routine quality control or definitive structural confirmation.[9] For 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, three primary techniques are most suitable: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

TechniquePrincipleInformation ObtainedKey AdvantagesKey Limitations
HPLC-UV Differential partitioning between a stationary and liquid mobile phase.[9]Retention time, peak area (% purity), detection of non-volatile impurities.Robust, highly precise, and suitable for routine QC; widely available.[9][10]Requires a reference standard for quantification; potential for co-elution of impurities.[9]
GC-MS Separation of volatile compounds followed by mass-based detection.Retention time, mass spectrum for impurity identification, high sensitivity.Excellent for identifying and quantifying volatile and semi-volatile impurities.[11]Requires derivatization for non-volatile sulfonamides to increase thermal stability, which can add complexity.[11][12]
qNMR Measures the nuclear magnetic resonance of atomic nuclei.Absolute purity determination without a specific reference standard; structural confirmation.[13][14]Provides direct, primary ratio measurement of the analyte to an internal standard; excellent for characterizing reference materials.[14][15]Lower sensitivity compared to chromatographic methods; requires a highly pure, stable internal standard.

Expert Rationale: For routine quality control and purity assessment, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is often the method of choice due to its robustness, precision, and widespread availability.[9] The structure of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide lends itself well to retention on a non-polar stationary phase like C18. GC-MS serves as a powerful complementary technique, especially for identifying potential volatile impurities that may not be observed by HPLC. qNMR is the gold standard for certifying the purity of a reference standard itself, as it provides an absolute measure of purity without reliance on a pre-existing standard of the same compound.[14]

Designing a Robust Inter-Laboratory Validation Study

The objective of an inter-laboratory study is to demonstrate that a defined analytical procedure is fit for its intended purpose by evaluating its performance characteristics across multiple laboratories.[7][16] A successful study requires meticulous planning and a clearly defined protocol.[17]

Key Phases of the Study:
  • Define the Analytical Target Profile (ATP): Before beginning, clearly define what the method needs to measure and the required performance.[18] For purity, this includes the desired limit of quantitation (LOQ) for impurities and the acceptable range of accuracy and precision.

  • Develop a Detailed, Unambiguous Protocol: A single, comprehensive protocol must be provided to all participating laboratories. This document should leave no room for interpretation and must specify all critical parameters, including sample preparation, instrument conditions, integration parameters, and the calculation formula for purity.[17][19]

  • Prepare and Qualify the Test Material: A single batch of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide should be prepared. Its homogeneity must be confirmed to ensure every participant receives an identical sample. Stability testing is also crucial to guarantee the material does not degrade during shipping and storage.

  • Select Participating Laboratories: A sufficient number of competent laboratories (typically 8-15) should be chosen to provide a reasonable cross-section of users.[17] Participants should have experience with the proposed technique but represent a range of equipment and environments.

  • Execute the Protocol and Report Data: Participants analyze the sample according to the protocol and report their results using a standardized reporting template. This ensures data consistency for statistical analysis.[19]

Visualizing the Inter-Laboratory Study Workflow

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Detailed Analytical Protocol P1->P2 P3 Prepare & Verify Homogeneity of Test Material P2->P3 P4 Select Competent Participating Laboratories P3->P4 E1 Distribute Test Material & Protocol to Labs P4->E1 E2 Labs Perform Analysis (n replicates) E1->E2 E3 Labs Submit Raw Data & Calculated Results E2->E3 A1 Perform Statistical Analysis (Repeatability, Reproducibility) E3->A1 A2 Check for Outliers (Cochran's, Grubbs' tests) A1->A2 A3 Compare Results Against ATP Acceptance Criteria A2->A3 A4 Issue Final Validation Report A3->A4

Caption: Workflow for an inter-laboratory validation study.

Statistical Evaluation and Data Interpretation

The data gathered from the participating laboratories are analyzed to determine the precision of the analytical method.[20] The two key measures of precision in an inter-laboratory study are repeatability and reproducibility, as defined by the ICH.[3][8]

  • Repeatability (Intra-laboratory precision): This reflects the precision under the same operating conditions over a short interval. It is assessed from the standard deviation of results within each laboratory.

  • Reproducibility (Inter-laboratory precision): This expresses the precision between laboratories. It is determined from the standard deviation of results between all participating laboratories and is a critical measure of the method's robustness.[17][20]

Before calculating these parameters, the data must be scrutinized for outliers. Statistical tests such as Cochran's C test (to identify laboratories with unusually high variance) and Grubbs' test (to identify laboratories with extreme mean values) are commonly employed.[17]

Illustrative Inter-Laboratory Study Results (Hypothetical Data)
LaboratoryMean Purity (%) (n=3)Repeatability SD (sᵣ)
Lab 199.520.05
Lab 299.480.07
Lab 399.610.06
Lab 499.550.05
Lab 599.21*0.25**
Lab 699.580.08
Lab 799.490.06
Lab 899.530.07
Overall Mean 99.54 (Excl. Lab 5)
Reproducibility SD (sR) 0.045 (Excl. Lab 5)

*Potential outlier by Grubbs' test. **Potential outlier by Cochran's C test.

Expert Interpretation: In this hypothetical dataset, Lab 5 shows both a lower mean purity and significantly higher internal variability. Statistical tests would likely flag this laboratory as an outlier. After investigating and potentially excluding this data point, the overall reproducibility standard deviation (sR) can be calculated. A low sR value indicates good agreement among the laboratories, demonstrating that the analytical method is robust and transferable.

Visualizing the Data Analysis Pathway

G Data Receive Data Sets from All Laboratories Check1 Screen for Outliers (Cochran's C Test for Variance) Data->Check1 Check2 Screen for Outliers (Grubbs' Test for Means) Check1->Check2 No variance outliers Investigate Investigate Outliers (e.g., protocol deviation) Check1->Investigate Outlier detected Check2->Investigate Outlier detected Calculate Calculate Repeatability (sᵣ) & Reproducibility (sR) Check2->Calculate No mean outliers Exclude Exclude Justified Outliers Investigate->Exclude Exclude->Calculate Compare Compare sR against Pre-defined Acceptance Criteria Calculate->Compare Pass Method is Validated and Reproducible Compare->Pass Criteria Met Fail Method is Not Robust (Requires Optimization) Compare->Fail Criteria Not Met

Caption: Statistical analysis and decision-making flowchart.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the purity determination of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide. They must be fully validated within a single laboratory before being used in an inter-laboratory study.

Protocol 1: RP-HPLC-UV Method for Purity Determination

This method is designed for the accurate quantification of purity and the detection of related substance impurities.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      25 90
      30 90
      31 40

      | 35 | 40 |

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of approximately 100 µg/mL.[9]

    • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.[9]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity using the area percent method: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

Protocol 2: GC-MS Method for Impurity Identification

This protocol is for the identification of volatile or semi-volatile impurities and requires derivatization.

  • Derivatization (Methylation):

    • Caution: Use appropriate safety measures when handling derivatizing agents.

    • Evaporate a solution containing the sample to dryness under a stream of nitrogen.

    • Add a methylating agent (e.g., methyl iodide in the presence of a base) to convert the acidic N-H proton of the sulfonamide into an N-CH₃ group, increasing volatility.[11]

    • After reaction, neutralize and extract the derivative into a suitable solvent like hexane.

  • GC-MS System:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 40-550 amu.

  • Data Analysis:

    • Identify peaks corresponding to impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and the spectrum of the main derivatized compound.

Conclusion

The establishment of a validated purity testing method for 3,4-dimethyl-N,N-dipropylbenzenesulfonamide is a multi-faceted process that requires a thorough understanding of analytical chemistry principles and regulatory expectations. While RP-HPLC stands out as the most practical and robust method for routine quality control, techniques like GC-MS and qNMR provide invaluable complementary information for comprehensive characterization.

A successful inter-laboratory validation study is the definitive step in demonstrating a method's fitness for purpose. By following a meticulously designed protocol, employing rigorous statistical analysis, and fostering collaboration between participating laboratories, a highly reliable and transferable analytical method can be established. This ensures consistent quality assessment of 3,4-dimethyl-N,N-dipropylbenzenesulfonamide, a critical requirement for advancing drug development programs and ensuring patient safety.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • ICH Q2(R1) Analytical Procedures Guide.
  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Spectroscopic Characterization of Methanesulfonamide: A Technical Guide. Benchchem.
  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed. Available at: [Link]

  • Identification of Sulfonamides by NMR Spectroscopy. PubMed. Available at: [Link]

  • A statistical procedure for the estimation of accuracy parameters in interlaboratory studies. PubMed. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

  • VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). VAMAS. Available at: [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Available at: [Link]

  • Validation protocol of analytical methods. OIV. Available at: [Link]

  • Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. NCBI. Available at: [Link]

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... PMC. Available at: [Link]

  • DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. INIS-IAEA. Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Inter-Laboratory Validation for Purity Assessment of Isoamyl-n-propyl-amine: A Comparative Guide. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

3,4-dimethyl-N,N-dipropylbenzenesulfonamide proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is just as critical as the synthesis or assay workflows that generate the waste. For complex organic reagents like 3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is just as critical as the synthesis or assay workflows that generate the waste. For complex organic reagents like 3,4-dimethyl-N,N-dipropylbenzenesulfonamide (CAS: 428485-24-9) , improper disposal not only violates environmental regulations (such as the EPA's RCRA in the US or Japan's Waste Management and Public Cleansing Law) but also poses severe ecological and inhalation risks.

This guide provides drug development professionals and laboratory scientists with a comprehensive, causally-driven operational plan for the safe handling, segregation, and ultimate destruction of this specific sulfonamide derivative.

Hazard Causality & Physicochemical Rationale

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. Benzenesulfonamides are not passively benign waste; their structure dictates specific handling requirements:

  • Environmental Persistence & Mobility: Sulfonamide derivatives often exhibit partial water solubility and can be highly mobile in aquatic systems. They resist standard microbial degradation in municipal wastewater treatment plants[1]. Causality: This physicochemical persistence strictly prohibits any drain or sink disposal.

  • Thermal Reactivity & Heteroatom Release: The molecule contains a stable sulfonamide functional group (–SO₂NR₂). When subjected to uncontrolled heat or fire, the carbon-sulfur and sulfur-nitrogen bonds break, emitting highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. Causality: Standard municipal incineration is insufficient. Disposal requires high-temperature oxidation paired with alkaline flue gas scrubbing to neutralize acid rain precursors[3].

  • Acute Toxicity: Like many substituted benzenesulfonamides, this compound is classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed) and can cause respiratory irritation.

Quantitative Hazard & Physicochemical Summary
ParameterDescriptionOperational Implication
Chemical Identity 3,4-dimethyl-N,N-dipropylbenzenesulfonamideTarget compound for waste manifests.
CAS Number 428485-24-9Required for regulatory tracking and contractor logs.
GHS Classification Acute Tox. 4 (Oral), Skin/Eye Irrit. 2Mandates strict ingestion/inhalation prevention.
Decomposition Products CO, CO₂, NOx, SOxNecessitates specialized incineration with gas scrubbers[2].
Environmental Mobility High potential in water systemsStrictly prohibits drain, sink, or standard landfill disposal[1].

Operational Safety & Handling Protocols

Before initiating any disposal or clean-up procedure, the following engineering controls and Personal Protective Equipment (PPE) must be validated. This creates a primary barrier against dermal absorption and particulate inhalation.

Control CategorySpecificationMechanistic Purpose
Engineering Local Exhaust Ventilation (LEV) / Fume HoodPrevents the dispersion of fine crystalline dust into ambient laboratory air, mitigating inhalation risks.
Eye Protection Chemical splash goggles (EN166/OSHA compliant)Protects ocular mucosa from irritating particulates and solvent splashes[4].
Hand Protection Nitrile or Neoprene glovesProvides a robust chemical barrier against dermal irritation[4].
Storage Cool, dry environment; isolated from oxidizersPrevents unintended redox reactions that could compromise chemical stability prior to disposal[4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system : each step ensures the safety and compliance of the subsequent step, culminating in the complete destruction of the chemical.

Phase 1: Waste Characterization & Segregation

  • Isolate the Waste: Separate all 3,4-dimethyl-N,N-dipropylbenzenesulfonamide waste (powders, solutions, and contaminated consumables) from strong oxidizing agents and acids[4].

  • Verify Compatibility: Ensure that liquid waste mixtures containing this compound do not contain incompatible solvents that could cause exothermic reactions in the accumulation area.

Phase 2: Primary Containment

  • Solid Waste: Collect solid residues, contaminated filter papers, and used PPE into sealable, chemically compatible containers (e.g., High-Density Polyethylene - HDPE). Do not use thin-walled plastics that may puncture.

  • Liquid Waste: Funnel solvent solutions containing the sulfonamide into dedicated, leak-proof hazardous waste carboys. Leave at least 10% headspace to account for vapor expansion.

Phase 3: Compliant Labeling (Critical Step)

  • Apply Regulatory Labels: Label containers explicitly with "Hazardous Waste - Toxic/Irritant" and list the full chemical name and CAS number.

  • Add Heteroatom Warning: Crucially, append the note: "Contains Sulfur and Nitrogen Heteroatoms."

    • Self-Validation: This specific label alerts the downstream disposal facility that the waste cannot be routed to a standard incinerator, ensuring it is directed to a unit equipped with the necessary scrubbers[2].

Phase 4: Ultimate Destruction

  • Contractor Transfer: Transfer the waste to a licensed hazardous waste management facility.

  • Verify Destruction Method: Ensure the contractor utilizes high-temperature incineration equipped with an afterburner and a flue gas scrubber [2]. The high temperature (>1000°C) breaks the stable aromatic ring, while the alkaline scrubber neutralizes the resulting SOx and NOx gases, preventing environmental release[3].

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Solid Spills: Do not dry sweep, as this aerosolizes the compound. Use a damp cloth or a HEPA-filtered vacuum to collect the powder. Place all collected material into a hazardous waste container.

  • Liquid Spills: Contain the spill using an inert absorbent material (e.g., vermiculite or sand). Scoop the saturated absorbent into a compatible, sealable container.

  • Environmental Breach: If the chemical enters a drain or waterway, immediately notify local environmental authorities. The compound is not readily degradable in standard treatment plants and requires specialized remediation[1].

Disposal Workflow Visualization

WasteManagement A 3,4-dimethyl-N,N-dipropyl- benzenesulfonamide Waste B1 Solid Waste (Powders/Crystals) A->B1 B2 Liquid Waste (Solvent Solutions) A->B2 B3 Contaminated PPE & Labware A->B3 C Segregate & Contain (HDPE/Glass, No Oxidizers) B1->C B2->C B3->C D Hazardous Waste Labeling (Note S & N Heteroatoms) C->D E Licensed Waste Contractor (EPA/RCRA/Local Compliant) D->E F High-Temp Incineration (w/ SOx & NOx Scrubbers) E->F

Workflow for segregation, containment, and thermal destruction of sulfonamide chemical waste.

References[4] SAFETY DATA SHEET - Tokyo Chemical Industry. tcichemicals.com. Verify Source[3] Guidelines for the Disposal of Small Quantities of Unused Pesticides. epa.gov. Verify Source[1] SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com. Verify Source[5] SAFETY DATA SHEET - Fisher Scientific. fishersci.com. Verify Source[2] 2-(Trifluoromethyl)benzenesulfonamide - Synquest Labs. synquestlabs.com. Verify Source

Sources

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